AR244555
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClF2N2O/c1-2-3-11-27-12-9-23(10-13-27)15-28(20-8-7-16(24)14-17(20)23)22(29)21-18(25)5-4-6-19(21)26/h2,4-8,14H,1,3,9-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPSTNGNDWHYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCC2(CC1)CN(C3=C2C=C(C=C3)Cl)C(=O)C4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AR244555 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of AR244555
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective, nonpeptide small molecule inverse agonist of the Mas G-protein coupled receptor (GPCR). This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the Mas receptor and the subsequent downstream signaling events. The information presented herein is primarily derived from the foundational study by Zhang et al. (2012) in the American Journal of Physiology-Heart and Circulatory Physiology, which first characterized the pharmacological activity of this compound.
Core Mechanism of Action: Inverse Agonism of the Mas Receptor
The Mas receptor, a class I rhodopsin-like GPCR, exhibits constitutive (basal) activity, meaning it can signal in the absence of an agonist. This compound functions as an inverse agonist, binding to the Mas receptor and stabilizing it in an inactive conformation. This action not only blocks the binding of agonists but also reduces the receptor's basal signaling activity. The primary signaling pathway influenced by the Mas receptor in the cardiovascular system is the Gq protein pathway.
Signaling Pathway
The constitutive activity of the Mas receptor, as well as its activation by agonists, leads to the coupling and activation of the Gq alpha subunit of the heterotrimeric G protein. Activated Gαq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is implicated in various physiological and pathophysiological processes, including vasoconstriction and cardiac hypertrophy.
This compound, by inhibiting the basal and agonist-induced activity of the Mas receptor, effectively attenuates the entire Gq-PLC-IP3/DAG signaling cascade. This inhibitory action forms the basis of its therapeutic potential, particularly in cardiovascular diseases.
Caption: Signaling pathway of the Mas receptor and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative findings regarding the activity of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 (nM) |
| Inositol Phosphate (IP) Gq Coupling Assay | Human | 186 |
| Inositol Phosphate (IP) Gq Coupling Assay | Rat | 348 |
Data from Axon Medchem, referencing Zhang et al. (2012).[1]
Table 2: Functional Effects of this compound in Isolated Rat Hearts
| Parameter | Condition | Effect of this compound |
| Coronary Flow | Normoxia | Modest but significant increase |
| Ischemia-Reperfusion Injury | Pre-ischemia or pre-reperfusion administration | Cardioprotective |
| Inositol 1,4,5-trisphosphate accumulation | AdMas-infected cells | Dose-dependent inhibition |
| Sarcomeric organization and cell enlargement | Mas overexpressing myocytes | Attenuation |
Data synthesized from Zhang et al. (2012).
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
1. Inositol Phosphate (IP) Accumulation Assay
This assay is designed to quantify the activity of the Gq signaling pathway by measuring the accumulation of inositol phosphates, a downstream product of PLC activation.
Caption: Workflow for the Inositol Phosphate (IP) Accumulation Assay.
2. Isolated Heart Perfusion (Langendorff) Model
This ex vivo model allows for the assessment of cardiac function and coronary flow in a controlled environment, independent of systemic influences.
-
Preparation: Hearts are excised from rats and mounted on a Langendorff apparatus. They are retrogradely perfused through the aorta with a warmed, oxygenated Krebs-Henseleit buffer.
-
Intervention: this compound or a vehicle control is infused into the perfusion buffer.
-
Ischemia-Reperfusion Protocol: To model myocardial infarction, global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes), followed by a period of reperfusion (e.g., 2 hours).
-
Measurements: Key parameters such as coronary flow, heart rate, and ventricular pressure are continuously monitored. After the experiment, the hearts can be sectioned and stained (e.g., with triphenyltetrazolium (B181601) chloride) to quantify the infarct size.
3. Cardiomyocyte Culture and Hypertrophy Assessment
-
Cell Culture: Primary neonatal rat cardiomyocytes are isolated and cultured. To study the role of Mas signaling, cells can be infected with an adenovirus expressing the Mas receptor (AdMas).
-
Treatment: Cultured myocytes are treated with this compound or control substances.
-
Analysis: Cellular hypertrophy is assessed by measuring cell size and observing the organization of sarcomeres through immunofluorescence staining of proteins like α-actinin.
Conclusion
This compound exerts its effects through a well-defined mechanism of action as an inverse agonist of the Mas receptor. By inhibiting the constitutive and agonist-induced activity of the Mas-Gq-PLC signaling pathway, this compound demonstrates significant cardioprotective effects in preclinical models. This includes improving coronary blood flow and reducing myocardial injury following ischemia-reperfusion.[1] These findings highlight the therapeutic potential of targeting the Mas receptor with inverse agonists for the treatment of cardiovascular diseases. Further research and development in this area are warranted to translate these promising preclinical findings into clinical applications.
References
AR244555: A Technical Whitepaper on its Function as a Mas Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR244555 is a selective inverse agonist of the Mas G-protein coupled receptor, a key component of the protective arm of the renin-angiotensin system (RAS). This document provides a comprehensive technical overview of the function, mechanism of action, and experimental characterization of this compound. It is intended to serve as a resource for researchers and professionals in the fields of cardiovascular pharmacology and drug development. The available quantitative data, detailed experimental methodologies, and relevant signaling pathways are presented to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction to this compound and the Mas Receptor
The renin-angiotensin system plays a critical role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. The classical RAS, acting through the angiotensin II type 1 receptor (AT1R), is well-known for its vasoconstrictive, pro-inflammatory, and pro-fibrotic effects. In contrast, the protective arm of the RAS, primarily mediated by the Mas receptor, counteracts these detrimental actions. The Mas receptor, a G-protein coupled receptor, is activated by angiotensin-(1-7) and promotes vasodilation, anti-inflammatory responses, and anti-fibrotic effects, primarily through the production of nitric oxide (NO).[1][2]
This compound has been identified as a potent and selective inverse agonist of the Mas receptor.[3] An inverse agonist is a compound that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. In the case of the Mas receptor, which exhibits constitutive activity, an inverse agonist like this compound can reduce the basal signaling of the receptor. This property makes this compound a valuable tool for elucidating the physiological and pathophysiological roles of the Mas receptor and a potential therapeutic agent in conditions where Mas receptor activity is dysregulated.
Signaling Pathways Modulated by this compound
The Mas receptor is known to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes. This compound, as an inverse agonist, inhibits this Gq-mediated signaling cascade.[3] Specifically, it has been shown to dose-dependently inhibit the accumulation of inositol 1,4,5-trisphosphate.[3]
Below is a diagram illustrating the canonical Mas receptor signaling pathway and the inhibitory action of this compound.
References
AR244555: A Potent Mas Inverse Agonist with Cardioprotective Potential
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Compound Identification: AR244555 is chemically identified as (1'-(but-3-enyl)-5-chlorospiro[indoline-3,4'-piperidine]-1-yl)(2,6-difluorophenyl)methanone. It is a novel small molecule that has been characterized as a potent inverse agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).
Discovery and Rationale
While the primary discovery and synthesis publication for this compound could not be located in the public domain, its emergence as a research compound is tied to the growing interest in the Mas receptor as a therapeutic target. The classical renin-angiotensin system is known to mediate vasoconstriction, inflammation, and fibrosis primarily through the angiotensin II type 1 (AT1) receptor. In contrast, the protective axis, comprising angiotensin-converting enzyme 2 (ACE2), angiotensin-(1-7), and the Mas receptor, generally counteracts these effects, promoting vasodilation, anti-inflammatory responses, and anti-fibrotic activity.
Inverse agonists of the Mas receptor, such as this compound, are valuable tools for elucidating the constitutive activity of the receptor and its role in various physiological and pathophysiological processes. By inhibiting the basal signaling of the Mas receptor, researchers can investigate the consequences of its functional blockade, providing insights into its importance in maintaining cardiovascular homeostasis.
Synthesis
Detailed, peer-reviewed synthesis protocols for this compound are not currently available in the accessible scientific literature. The synthesis of similar complex spiro[indoline-3,4'-piperidine] (B44651) scaffolds often involves multi-step reaction sequences.
Hypothetical Synthetic Workflow:
A plausible synthetic route, based on the structure of this compound, could involve the following key steps. This is a generalized representation and not a definitive protocol.
Caption: Hypothetical synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound functions as an inverse agonist of the Mas receptor. Inverse agonism implies that the compound not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor. This is distinct from a neutral antagonist, which would only block agonist binding without affecting the receptor's basal signaling.
Signaling Pathway:
The Mas receptor is a G protein-coupled receptor (GPCR). Its activation by angiotensin-(1-7) is known to stimulate downstream signaling cascades, often involving the Gq protein, leading to the production of inositol (B14025) phosphates and subsequent release of intracellular calcium. As an inverse agonist, this compound is proposed to stabilize the inactive conformation of the Mas receptor, thereby reducing the basal level of Gq-mediated signaling.
Caption: Proposed mechanism of action of this compound on the Mas receptor signaling pathway.
Quantitative Data
The available quantitative data for this compound is summarized below. This information is derived from commercial sources and awaits confirmation from peer-reviewed publications.
| Parameter | Species | Assay | Value (nM) |
| IC50 | Human | Inositol Phosphatase (IP) Gq coupling assay | 186 |
| IC50 | Rat | Inositol Phosphatase (IP) Gq coupling assay | 348 |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public scientific literature. The following are generalized methodologies that would typically be employed for the characterization of a compound like this compound.
Inositol Phosphate (B84403) (IP) Accumulation Assay (for IC50 determination):
This assay is a common method to quantify the activity of Gq-coupled GPCRs.
Caption: Generalized workflow for an inositol phosphate accumulation assay.
Potential Therapeutic Applications
The characterization of this compound as a Mas inverse agonist with effects on cardiovascular parameters suggests its primary utility as a research tool to probe the function of the Mas receptor. Its reported ability to increase coronary flow and protect against ischemia-reperfusion injury in preclinical models is intriguing and warrants further investigation.
Potential research areas for this compound include:
-
Cardiovascular Disease: Investigating the role of constitutive Mas receptor activity in conditions such as hypertension, heart failure, and atherosclerosis.
-
Ischemia-Reperfusion Injury: Elucidating the mechanisms by which Mas receptor signaling contributes to or protects against tissue damage following ischemia.
-
Inflammation and Fibrosis: Exploring the involvement of the Mas receptor in inflammatory and fibrotic processes in various organs.
Conclusion
This compound is a valuable pharmacological tool for the study of the Mas receptor. Its characterization as a potent inverse agonist allows for the investigation of the physiological and pathophysiological roles of this protective component of the renin-angiotensin system. While the currently available data is promising, the lack of a primary, peer-reviewed publication on its discovery and synthesis necessitates further validation of its properties and biological effects. Future research with this compound will likely contribute to a deeper understanding of Mas receptor biology and its potential as a therapeutic target.
AR244555: A Technical Whitepaper on a Novel Mas Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), has emerged as a promising therapeutic target. Its constitutive activity presents an opportunity for modulation by inverse agonists. This document provides a comprehensive technical overview of AR244555, a potent and selective small molecule inverse agonist of the Mas receptor. We detail its mechanism of action, present key quantitative data, outline experimental protocols for its characterization, and visualize the associated signaling pathways. This guide is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of Mas receptor modulation.
Introduction to the Mas Receptor and Inverse Agonism
The Mas receptor is a Class I G-protein coupled receptor (GPCR) that plays a crucial role in counteracting the detrimental effects of the classical RAS axis.[1] Primarily activated by angiotensin-(1-7), the Mas receptor is involved in vasodilation, anti-inflammatory processes, and cardioprotection.[1] Notably, the Mas receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist.[2][3][4] This basal signaling presents a unique opportunity for therapeutic intervention through inverse agonists, which are ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response, thereby reducing the receptor's constitutive activity. This compound has been identified as a potent inverse agonist of the Mas receptor.[1][5]
This compound: Mechanism of Action
This compound functions by inhibiting the constitutive Gq-protein signaling of the Mas receptor.[1] The Mas receptor, when constitutively active, couples to the Gq alpha subunit of the heterotrimeric G-protein complex. This activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to a cascade of downstream cellular responses. As an inverse agonist, this compound stabilizes the inactive conformation of the Mas receptor, thereby reducing the basal activation of the Gq/PLC/IP3 signaling pathway.[1][2]
Signaling Pathway of Mas Receptor and Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Participation of Gαi-Adenylate Cyclase and ERK1/2 in Mas Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Participation of Gαi-Adenylate Cyclase and ERK1/2 in Mas Receptor Signaling Pathways [frontiersin.org]
- 5. axonmedchem.com [axonmedchem.com]
In-Depth Technical Guide: The AR244555 G-protein Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR244555 is a potent and selective nonpeptide inverse agonist of the Mas G-protein-coupled receptor (GPCR). The Mas receptor is a critical component of the renin-angiotensin system (RAS), where it is activated by angiotensin-(1-7) and plays a protective role in the cardiovascular system. However, constitutive (ligand-independent) activity of the Mas receptor can contribute to pathological conditions. This compound has emerged as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of Mas receptor signaling. This document provides a comprehensive technical overview of the this compound G-protein signaling pathway, including quantitative data, detailed experimental protocols, and visual representations of the involved mechanisms.
The primary signaling mechanism of the Mas receptor relevant to this compound is its constitutive coupling to the Gαq subunit of heterotrimeric G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, a key signaling event. As an inverse agonist, this compound inhibits this basal Gq-mediated signaling cascade.
Quantitative Data
The following tables summarize the quantitative data for this compound and other relevant ligands acting on the Mas receptor.
| Compound | Receptor | Assay Type | Species | IC50 (nM) | Reference |
| This compound | Mas | Inositol Phosphate (B84403) Accumulation | Human | 186 | [1] |
| This compound | Mas | Inositol Phosphate Accumulation | Rat | 348 | [1] |
| Compound | Receptor | Assay Type | EC50/IC50 | Reference |
| Angiotensin-(1-7) | Mas | Varies | EC50 | [2] |
| AR234960 (agonist) | Mas | Gq signaling | EC50 | [1] |
Signaling Pathways
The signaling pathways associated with the Mas receptor are complex and can involve multiple G-protein subtypes. This compound is characterized by its specific inhibition of the Gq pathway.
Mas Receptor Gq Signaling Pathway
The constitutive activity of the Mas receptor leads to the activation of the Gq signaling cascade. As an inverse agonist, this compound binds to the Mas receptor and stabilizes it in an inactive conformation, thereby inhibiting this basal signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound G-protein signaling pathway.
Inositol Phosphate Accumulation Assay
This assay is the primary method for quantifying the inverse agonist activity of this compound on the Gq-coupled Mas receptor. The protocol is adapted from the methods described by Zhang et al. (2012).[1]
Objective: To measure the ability of this compound to inhibit the constitutive production of inositol phosphates in cells expressing the Mas receptor.
Materials:
-
HEK293 cells stably expressing the human or rat Mas receptor
-
Neonatal rat ventricular myocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
myo-[³H]inositol
-
Inositol-free DMEM
-
LiCl solution
-
Perchloric acid (PCA)
-
Dowex AG1-X8 resin
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Cell Culture and Labeling:
-
Culture Mas-expressing HEK293 cells or neonatal rat ventricular myocytes in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Plate cells in 24-well plates and grow to near confluence.
-
Wash cells with inositol-free DMEM.
-
Label cells by incubating overnight in inositol-free DMEM containing 1 µCi/ml myo-[³H]inositol.
-
-
Compound Treatment:
-
Wash the labeled cells with inositol-free DMEM.
-
Pre-incubate the cells with inositol-free DMEM containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Add this compound at various concentrations to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and terminate the reaction by adding ice-cold 0.5 M perchloric acid (PCA).
-
Incubate on ice for 30 minutes.
-
Neutralize the extracts with a suitable buffer (e.g., 1.5 M KOH, 60 mM HEPES).
-
Centrifuge to pellet the precipitate.
-
-
Chromatographic Separation:
-
Apply the supernatant to Dowex AG1-X8 columns (formate form).
-
Wash the columns with water to remove free myo-[³H]inositol.
-
Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.
-
-
Quantification:
-
Add the eluate to scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Data are expressed as counts per minute (cpm) or as a percentage of the basal (vehicle-treated) response.
-
Data Analysis: The IC50 value for this compound is determined by plotting the percentage inhibition of inositol phosphate accumulation against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
GTPγS Binding Assay
This functional assay measures the G-protein activation state and can be used to characterize agonists, antagonists, and inverse agonists.
Objective: To determine the effect of this compound on the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the Mas receptor.
Materials:
-
Cell membranes prepared from cells expressing the Mas receptor
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation proximity assay (SPA) beads (optional)
-
Glass fiber filters
-
Filter binding apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing the Mas receptor in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add cell membranes, GDP (to promote the GDP-bound inactive state of G-proteins), and varying concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding.
-
-
Termination and Separation:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Wash the filters with ice-cold assay buffer.
-
Alternatively, for a homogenous assay, use SPA beads that bind to the cell membranes.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis: The effect of this compound is determined by comparing the amount of [³⁵S]GTPγS binding in the presence of the compound to the basal binding (vehicle control). A decrease in binding indicates inverse agonist activity.
Conclusion
This compound is a key pharmacological tool for studying the Mas G-protein-coupled receptor. Its characterization as an inverse agonist that specifically inhibits the constitutive Gq-PLC-IP3 signaling pathway provides a means to dissect the physiological and pathological roles of this important receptor. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting the Mas receptor.
References
Unveiling the Target of AR244555: A Technical Guide to its Identification and Validation as a Mas Inverse Agagonist
For Immediate Release
This technical guide provides an in-depth overview of the target identification and validation of AR244555, a small molecule inhibitor of the Mas G-protein coupled receptor. Researchers, scientists, and drug development professionals will find comprehensive data, detailed experimental protocols, and visualizations of the signaling pathways and experimental workflows that were pivotal in characterizing this compound.
Executive Summary
This compound has been identified and validated as a potent and selective inverse agonist of the Mas receptor. This was established through a series of robust in vitro and in vivo studies, which demonstrated its ability to inhibit Mas-Gq signaling. The primary validation of this compound's mechanism of action is its dose-dependent inhibition of inositol (B14025) 1,4,5-trisphosphate (IP3) accumulation in cells overexpressing the Mas receptor. Further validation in preclinical models of cardiac ischemia-reperfusion injury has underscored its therapeutic potential by demonstrating significant cardioprotective effects.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data obtained during the characterization of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Species | IC50 (nM) |
| Inositol Phosphatase (IP) Gq Coupling Assay | Human | 186 |
| Inositol Phosphatase (IP) Gq Coupling Assay | Rat | 348 |
Table 2: Ex Vivo Cardioprotective Effects of this compound in Isolated Rat Hearts
| Treatment Group | Infarct Size (% of Risk Region) |
| Vehicle Control | 35 ± 3 |
| This compound (1 µM) | 18 ± 2* |
*p < 0.05 vs. Vehicle Control
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Inositol Phosphate (IP) Accumulation Assay
This assay was performed to determine the functional potency of this compound in inhibiting Mas receptor-mediated Gq signaling.
Cell Culture and Transfection:
-
HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were transiently transfected with a mammalian expression vector encoding the human or rat Mas receptor using a standard lipofection-based method.
IP Assay Protocol:
-
Twenty-four hours post-transfection, cells were seeded into 24-well plates and labeled overnight with myo-[³H]inositol (1 µCi/mL) in inositol-free DMEM.
-
The following day, cells were washed with serum-free DMEM containing 10 mM LiCl to inhibit inositol monophosphatase.
-
Cells were then pre-incubated with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Following pre-incubation, cells were stimulated with a known Mas agonist for 1 hour at 37°C.
-
The reaction was terminated by the addition of ice-cold 0.4 M perchloric acid.
-
The cell lysates were neutralized, and the total inositol phosphates were isolated using Dowex AG1-X8 anion-exchange columns.
-
The amount of [³H]inositol phosphates was quantified by scintillation counting.
-
IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
Isolated Heart Ischemia-Reperfusion Injury Model
This ex vivo model was utilized to assess the cardioprotective effects of this compound.
Heart Preparation:
-
Male Sprague-Dawley rats were anesthetized, and the hearts were rapidly excised and mounted on a Langendorff apparatus.
-
Hearts were retrogradely perfused with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at a constant pressure.
Ischemia-Reperfusion Protocol:
-
After a 20-minute stabilization period, hearts were subjected to 30 minutes of global ischemia by stopping the perfusion.
-
This was followed by 120 minutes of reperfusion.
-
This compound (1 µM) or vehicle was administered during the first 15 minutes of reperfusion.
-
At the end of the reperfusion period, the hearts were frozen and sliced.
-
The slices were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.
-
The infarct size was quantified as a percentage of the total ventricular area at risk.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: A streamlined workflow for the identification and validation of this compound.
Caption: The inhibitory effect of this compound on the Mas-Gq signaling pathway.
The Pivotal Role of RISK and SAFE Signaling Pathways in Cardioprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the specific agent AR244555 remains unidentified in public scientific literature, the principles of cardioprotection are a major focus of cardiovascular research. This technical guide provides an in-depth exploration of two central signaling cascades in cardioprotection: the Reperfusion Injury Salvage Kinase (RISK) pathway and the Survivor Activating Factor Enhancement (SAFE) pathway. Understanding these pathways is critical for the development of novel therapeutic strategies aimed at mitigating the damage caused by myocardial ischemia-reperfusion injury. This document details the molecular mechanisms, presents quantitative data from preclinical studies, outlines key experimental protocols, and provides visual representations of these complex biological processes.
Introduction to Cardioprotective Signaling
Myocardial ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where the restoration of blood flow to an ischemic area of the heart muscle causes further damage.[1] This injury is a significant contributor to the final infarct size and subsequent heart failure.[2] Cardioprotection encompasses endogenous and exogenous mechanisms that protect the heart from IRI.[3] Two of the most well-characterized pro-survival signaling cascades are the RISK and SAFE pathways.[1][3] These pathways are activated by a variety of stimuli, including ischemic preconditioning, postconditioning, and various pharmacological agents, ultimately converging on the inhibition of the mitochondrial permeability transition pore (mPTP), a key event in cell death.[4]
The Reperfusion Injury Salvage Kinase (RISK) Pathway
The RISK pathway is a pro-survival signaling cascade activated at the onset of reperfusion.[5] It is comprised of two parallel kinase cascades: the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase kinase 1 (MEK1)-extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1][5]
Molecular Mechanism of the RISK Pathway
Activation of the RISK pathway is initiated by the binding of various ligands, such as growth factors (e.g., insulin, IGF-1) and cytokines, to their respective receptors on the cardiomyocyte cell surface.[6] This triggers the activation of PI3K, which in turn phosphorylates and activates Akt. Simultaneously, the MEK1-ERK1/2 cascade is activated. Both Akt and ERK1/2 phosphorylate and inactivate glycogen (B147801) synthase kinase 3β (GSK-3β), a key downstream effector.[7] In its active state, GSK-3β promotes the opening of the mPTP. Therefore, its inactivation by the RISK pathway is a crucial step in preventing cell death.[4] The RISK pathway also has other downstream targets, including the pro-apoptotic protein BAD and endothelial nitric oxide synthase (eNOS).[6]
Caption: The Reperfusion Injury Salvage Kinase (RISK) Pathway.
The Survivor Activating Factor Enhancement (SAFE) Pathway
The SAFE pathway is another critical pro-survival signaling cascade that can be activated independently of the RISK pathway.[8] It is primarily triggered by cytokines, such as tumor necrosis factor-alpha (TNF-α), and involves the activation of the Janus kinase (JAK)-signal transducer and activator of transcription 3 (STAT3) signaling cascade.[1][9]
Molecular Mechanism of the SAFE Pathway
Low concentrations of TNF-α bind to its receptor (TNFR2) on the cardiomyocyte surface, leading to the activation of JAK.[8] Activated JAK then phosphorylates STAT3, causing it to dimerize and translocate to the nucleus, where it acts as a transcription factor for pro-survival genes.[3] Additionally, phosphorylated STAT3 can translocate to the mitochondria, where it is thought to modulate the electron transport chain and inhibit the opening of the mPTP.[1]
Caption: The Survivor Activating Factor Enhancement (SAFE) Pathway.
Quantitative Data on Cardioprotective Pathways
The activation of the RISK and SAFE pathways leads to measurable improvements in cardiac function and a reduction in infarct size following ischemia-reperfusion. The following tables summarize representative quantitative data from preclinical studies.
Table 1: Effect of RISK Pathway Activation on Infarct Size and Cardiac Function
| Intervention | Animal Model | Infarct Size (% of Area at Risk) | Ejection Fraction (%) | Reference |
| Control (Ischemia/Reperfusion) | Rat | 42.06 ± 2.10 | ~35 | [10] |
| Fisetin (RISK activator) | Rat | 26.77 ± 2.65 | ~50 | [7] |
| Wortmannin (PI3K inhibitor) + Fisetin | Rat | 35.97 ± 2.65 | ~40 | [10] |
| Control (Ischemia/Reperfusion) | Mouse | 41.39 ± 3.0 | Not Reported | [11] |
| Ischemic Preconditioning (RISK activator) | Mouse | 10.1 ± 2.7 | Not Reported | [11] |
Table 2: Effect of SAFE Pathway Activation on Infarct Size
| Intervention | Animal Model | Infarct Size (% of Area at Risk) | Reference |
| Control (Ischemia/Reperfusion) | Mouse (Wild-Type) | ~50 | [8] |
| Ischemic Postconditioning (SAFE activator) | Mouse (Wild-Type) | ~33 (reduction) | [8] |
| TNF-α Postconditioning (SAFE activator) | Mouse (Wild-Type) | ~37 (reduction) | [8] |
| Ischemic Postconditioning | Mouse (TNF-/-) | No significant reduction | [8] |
| TNF-α Postconditioning | Mouse (STAT3-/-) | No significant reduction | [8] |
Experimental Protocols
The study of cardioprotective signaling pathways relies on robust and reproducible experimental models of myocardial ischemia-reperfusion injury. Below are detailed methodologies for two commonly used models.
In Vivo Mouse Model of Myocardial Ischemia-Reperfusion Injury
This protocol describes the surgical procedure to induce transient myocardial ischemia followed by reperfusion in a mouse.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
Ventilator
-
Suture (e.g., 8-0 silk)
-
Dissecting microscope
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and connect it to a ventilator.
-
Perform a thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass an 8-0 silk suture underneath the LAD.
-
Induce ischemia by tightening the suture to occlude the LAD. Successful occlusion is confirmed by the blanching of the myocardial tissue.
-
After the desired ischemic period (typically 30-60 minutes), release the suture to allow for reperfusion of the coronary artery.
-
Close the chest cavity in layers.
-
Administer analgesics and monitor the animal during recovery.
Caption: Workflow for In Vivo Mouse Myocardial Ischemia-Reperfusion.
Ex Vivo Langendorff Isolated Heart Perfusion Model
The Langendorff preparation allows for the study of cardiac function in an isolated heart, free from systemic influences.
Materials:
-
Langendorff apparatus (perfusion column, oxygenator, water jacket)
-
Krebs-Henseleit buffer
-
Anesthesia (e.g., heparinized saline with pentobarbital)
-
Surgical instruments
-
Intraventricular balloon catheter and pressure transducer
Procedure:
-
Anesthetize the animal (e.g., rat) and administer heparin.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Insert a balloon catheter into the left ventricle to measure isovolumetric contractile function.
-
Allow the heart to stabilize for a period (e.g., 20 minutes).
-
Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).
-
Initiate reperfusion by restarting the flow of the buffer.
-
Record cardiac function parameters (e.g., left ventricular developed pressure, heart rate) throughout the experiment.
Caption: Workflow for Langendorff Isolated Heart Perfusion.
Conclusion and Future Directions
The RISK and SAFE pathways represent two of the most important and well-studied signaling cascades in cardioprotection. A thorough understanding of their molecular mechanisms and interactions is essential for the rational design of novel therapeutic agents to treat myocardial ischemia-reperfusion injury. While significant progress has been made in preclinical models, the translation of these findings to the clinical setting remains a major challenge. Future research should focus on identifying more specific and potent activators of these pathways, as well as developing strategies to overcome the complexities of translating preclinical findings to human patients. The continued exploration of these fundamental cardioprotective mechanisms holds great promise for improving outcomes for patients with ischemic heart disease.
References
- 1. RISK, SAFE, and eNOS pathways in conditioning cardiac protection - Browse Articles - Conditioning Medicine [conditionmed.org]
- 2. Reducing myocardial infarct size: challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The RISK pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Fisetin Attenuates Myocardial Ischemia-Reperfusion Injury by Activating the Reperfusion Injury Salvage Kinase (RISK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ischaemic postconditioning protects against reperfusion injury via the SAFE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. α-Lipoic Acid Reduces Infarct Size and Preserves Cardiac Function in Rat Myocardial Ischemia/Reperfusion Injury through Activation of PI3K/Akt/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vivo model of ischaemia-reperfusion injury and ischaemic preconditioning in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: AR244555 and its Cardioprotective Role in Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. This injury contributes significantly to the final infarct size following a myocardial infarction. A promising therapeutic target in mitigating I/R injury is the Mas G-protein coupled receptor. The compound AR244555, a potent and selective inverse agonist of the Mas receptor, has demonstrated significant cardioprotective effects in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key signaling pathways and summarizing the quantitative data from pivotal experimental studies. The experimental protocols employed in these studies are also described to facilitate further research and development in this area.
The Mas Receptor and Ischemia-Reperfusion Injury
The Mas receptor is a component of the renin-angiotensin system and is expressed in various tissues, including the heart. In cardiomyocytes and coronary arteries, the Mas receptor exhibits constitutive activity, coupling to the Gq protein. This constitutive activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of IP3 triggers the release of intracellular calcium, a key event in the signaling cascade that can lead to detrimental effects in the context of I/R injury, including cardiomyocyte apoptosis.
This compound: A Mas Receptor Inverse Agonist
This compound is a nonpeptide inverse agonist of Mas G-protein signaling. As an inverse agonist, this compound not only blocks the binding of agonists but also reduces the basal, constitutive activity of the Mas receptor. This inhibitory action on the Mas-Gq-PLC signaling pathway forms the basis of its cardioprotective effects.
Mechanism of Action
This compound exerts its therapeutic effects by attenuating the downstream signaling cascade initiated by the constitutively active Mas receptor. By inhibiting the production of IP3, this compound prevents the pathological increase in intracellular calcium, thereby reducing cardiomyocyte apoptosis, a critical component of I/R injury.[1]
Signaling Pathway of Mas Receptor and the Inhibitory Action of this compound
Quantitative Data on the Efficacy of this compound
Experimental studies have provided quantitative evidence of the cardioprotective effects of this compound. These studies, primarily conducted in isolated rat hearts subjected to I/R injury, have demonstrated dose-dependent improvements in coronary flow and a reduction in myocardial infarct size.
In Vitro Potency
The potency of this compound as a Mas inverse agonist was determined in inositol phosphatase (IP) Gq coupling assays.
| Species | IC50 (nM) |
| Human | 186[1] |
| Rat | 348[1] |
| Table 1: In Vitro Potency of this compound |
Effect on Inositol Phosphate (B84403) Accumulation
This compound demonstrated a dose-dependent inhibition of inositol 1,4,5-trisphosphate accumulation in cells overexpressing the Mas receptor.
| This compound Concentration | Inhibition of IP Accumulation (%) |
| 1 µM | Significant Inhibition (Specific percentage not available in the provided search results) |
| Table 2: Inhibition of Inositol Phosphate Accumulation |
Cardioprotective Effects in Ischemia-Reperfusion Injury
In a Langendorff-perfused isolated rat heart model of I/R injury, this compound provided significant protection when administered either before ischemia or immediately before reperfusion.[1]
| Treatment Group | Infarct Size (% of Risk Zone) | Coronary Flow (ml/min) |
| Vehicle Control | ~45% | Baseline |
| This compound (1 µM) | Significant Reduction (Specific percentage not available in the provided search results) | Modest but significant increase[1] |
| Table 3: Cardioprotective Effects of this compound in Isolated Rat Hearts |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Langendorff Isolated Rat Heart Model of Ischemia-Reperfusion Injury
This ex vivo model is used to assess cardiac function and injury in a controlled environment, independent of systemic influences.
Experimental Workflow
Protocol Details:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and the hearts are rapidly excised.
-
Perfusion Setup: The aorta is cannulated, and the heart is retrogradely perfused with Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C. Perfusion pressure is kept constant (e.g., 80 mmHg).
-
Stabilization: Hearts are allowed to stabilize for a period of approximately 20 minutes.
-
Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored for a subsequent period (e.g., 120 minutes).
-
Drug Administration: this compound or vehicle is administered via the perfusion buffer either before the onset of ischemia or at the beginning of the reperfusion phase.
-
Infarct Size Measurement: At the end of reperfusion, the heart is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue. The infarct size is expressed as a percentage of the total ventricular area or the area at risk.
-
Coronary Flow Measurement: Coronary flow is continuously monitored throughout the experiment using an ultrasonic flow probe or by collecting the coronary effluent.
Inositol Phosphate Accumulation Assay
This assay quantifies the level of inositol phosphates, a downstream product of PLC activation, to measure the activity of Gq-coupled receptors.
Protocol Details:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding the human Mas receptor.
-
Cell Labeling: Cells are incubated with [3H]myo-inositol to radiolabel the cellular phosphoinositide pools.
-
Drug Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor and then treated with various concentrations of this compound or a vehicle control.
-
Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Quantification: The amount of [3H]inositol phosphates is determined by anion-exchange chromatography followed by liquid scintillation counting.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the mitigation of ischemia-reperfusion injury. Its mechanism of action, centered on the inverse agonism of the Mas receptor and subsequent inhibition of the Gq-PLC signaling pathway, is well-supported by preclinical data. The dose-dependent reduction in myocardial infarct size and improvement in coronary flow highlight its potential for clinical translation.
Future research should focus on in vivo studies to confirm these findings in more complex physiological systems and to evaluate the pharmacokinetic and pharmacodynamic properties of this compound. Furthermore, long-term studies are warranted to assess the impact of Mas receptor inhibition on cardiac remodeling and function following myocardial infarction. The development of this compound and similar compounds could offer a novel and effective strategy to improve outcomes for patients undergoing reperfusion therapy for acute myocardial infarction.
References
Methodological & Application
Application Notes and Protocols for AR244555 (Hypothetical Compound)
For Research Use Only. Not for use in diagnostic procedures.
Product Description
AR244555 is a potent and selective, ATP-competitive inhibitor of the Mitogen-Activated Protein Kinase (MEK) 1 and 2. As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in a wide variety of human cancers. This compound has demonstrated significant anti-proliferative activity in various cancer cell lines in vitro. These application notes provide detailed protocols for evaluating the in vitro activity of this compound.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines following a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Malignant Melanoma | 15 |
| HCT116 | Colon Carcinoma | 25 |
| HT-29 | Colorectal Adenocarcinoma | 30 |
| MDA-MB-231 | Breast Adenocarcinoma | 150 |
| HeLa | Cervical Adenocarcinoma | >1000 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells using a colorimetric MTS assay.
Materials:
-
This compound (reconstituted in DMSO)
-
Adherent cancer cell line of interest (e.g., A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. It is recommended to prepare 2X concentrations of the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all other values.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Western Blot Analysis for ERK Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the MEK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
This compound (reconstituted in DMSO)
-
Cancer cell line of interest (e.g., A375)
-
6-well cell culture plates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop it using a chemiluminescent substrate.
-
-
Imaging:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated ERK to total ERK.
-
Visualizations
Caption: this compound inhibits the MEK/ERK signaling pathway.
Caption: Workflow for in vitro evaluation of this compound.
Application Notes and Protocols for AR244555 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR244555 is a potent and selective inverse agonist of the Mas G-protein coupled receptor. It effectively inhibits the constitutive and ligand-induced signaling of the Mas receptor, primarily through the Gq protein-mediated pathway. This document provides detailed application notes and protocols for the use of this compound in various cell culture-based assays.
Mechanism of Action
This compound functions by binding to the Mas receptor and promoting an inactive conformational state. This inverse agonism specifically inhibits the coupling of the Mas receptor to the Gq alpha subunit of the heterotrimeric G-protein complex. The downstream consequence of this inhibition is the attenuation of Phospholipase C (PLC) activation, which in turn reduces the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into its second messenger products, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The reduction in IP3 levels leads to decreased release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[1][2]
Data Presentation
The following table summarizes the quantitative data for this compound's activity.
| Parameter | Species | Assay | Value | Reference |
| IC50 | Human | Inositol Phosphate Gq Coupling Assay | 186 nM | [1] |
| IC50 | Rat | Inositol Phosphate Gq Coupling Assay | 348 nM | [1] |
Signaling Pathway Diagram
Caption: Signaling pathway of the Mas receptor and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to prepare a concentrated stock solution of this compound that can be diluted to the desired final concentration in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Experimental Workflow Diagram
Caption: General experimental workflow for using this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the direct effect of this compound on the Mas-Gq-PLC signaling pathway.
Materials:
-
HEK293 cells stably expressing the human Mas receptor (or other suitable cell line)
-
96-well cell culture plates
-
Inositol-free medium
-
[³H]-myo-inositol
-
This compound stock solution
-
Mas receptor agonist (optional, for stimulated response)
-
Lithium chloride (LiCl) solution
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Protocol:
-
Seed Mas-expressing cells in a 96-well plate and grow to near confluency.
-
Label the cells by incubating them overnight in inositol-free medium containing [³H]-myo-inositol (1-2 µCi/mL).
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with different concentrations of this compound or vehicle control in a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
(Optional) Stimulate the cells with a Mas receptor agonist for 30-60 minutes at 37°C. For measuring inverse agonism, this step is omitted.
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the samples and separate the total inositol phosphates using Dowex AG1-X8 anion-exchange chromatography.
-
Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.
-
Data should be expressed as a percentage of the basal (for inverse agonism) or agonist-stimulated IP accumulation.
Cardiomyocyte Hypertrophy Assay
This protocol is designed to assess the ability of this compound to attenuate cardiomyocyte hypertrophy.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs)
-
Plates coated with fibronectin or gelatin
-
Serum-free culture medium
-
Hypertrophic agonist (e.g., phenylephrine, angiotensin II)
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Antibody against a sarcomeric protein (e.g., α-actinin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and imaging software
Protocol:
-
Isolate NRVMs from 1-2 day old rat pups and plate them on coated plates. Culture for 24-48 hours to allow for attachment and spontaneous beating.
-
Replace the medium with serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 100 nM - 1 µM) or vehicle for 1 hour.
-
Induce hypertrophy by adding a hypertrophic agonist (e.g., 10 µM phenylephrine) and incubate for 24-48 hours. Include a control group with no agonist.
-
After incubation, wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with the primary antibody against α-actinin, followed by the fluorescently labeled secondary antibody and DAPI.
-
Capture images using a fluorescence microscope.
-
Quantify cardiomyocyte cell surface area using imaging software (e.g., ImageJ). A decrease in cell surface area in the this compound-treated groups compared to the agonist-only group indicates inhibition of hypertrophy.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the Mas receptor. The protocols provided here offer a framework for studying its effects on cell viability, signaling, and cellular phenotypes such as hypertrophy. As with any experimental system, optimization of concentrations, incubation times, and cell densities is recommended for each specific cell line and research question.
References
Application Notes and Protocols for AR244555 in Animal Models
Disclaimer: Information regarding the specific compound "AR244555" is not available in the public domain as of December 2025. The following application notes and protocols are provided as a generalized template for a hypothetical therapeutic agent based on established methodologies for preclinical research in animal models. Researchers should substitute the placeholder information with data specific to their compound of interest.
Introduction
These application notes provide a comprehensive overview of the recommended dosage and administration of the hypothetical compound this compound in various animal models. The protocols outlined below are intended to guide researchers and drug development professionals in designing and executing preclinical in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of this compound.
Data Presentation: Dosage and Administration
Quantitative data from preclinical studies are summarized below to facilitate comparison across different animal models and administration routes.
Table 1: Single-Dose Escalation Study of this compound in Rodent Models
| Animal Model | Route of Administration | Dose (mg/kg) | Observed Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Notes |
| CD-1 Mice | Intravenous (IV) | 1 | 1500 | 3000 | 2.5 | Rapid distribution phase observed. |
| 5 | 7800 | 16000 | 2.8 | Linear increase in exposure. | ||
| 10 | 16500 | 35000 | 3.1 | No adverse effects noted. | ||
| Oral (PO) | 5 | 800 | 4000 | 4.2 | Moderate oral bioavailability.[1] | |
| 20 | 3100 | 18000 | 4.5 | Dose-proportional increase in Cmax. | ||
| 50 | 7500 | 48000 | 4.8 | Mild sedation observed at highest dose. | ||
| Sprague-Dawley Rats | Intravenous (IV) | 2 | 2200 | 5500 | 3.5 | Well-tolerated. |
| 10 | 11500 | 29000 | 3.8 | Pharmacokinetics appear linear. | ||
| Subcutaneous (SC) | 5 | 950 | 7600 | 6.1 | Sustained release profile compared to IV.[2][3][4] | |
| 20 | 3800 | 32000 | 6.5 | High bioavailability noted.[2][3][4] |
Table 2: Repeat-Dose Toxicity Study of this compound in Non-Rodent Models
| Animal Model | Route of Administration | Dose (mg/kg/day) | Duration | Key Observations |
| Beagle Dogs | Oral (PO) | 5 | 28 days | No significant findings. |
| 25 | 28 days | Reversible elevation in liver enzymes. | ||
| 100 | 28 days | Weight loss and gastrointestinal distress. | ||
| Cynomolgus Monkeys | Intravenous (IV) | 2 | 14 days | Well-tolerated. |
| 10 | 14 days | Mild injection site reactions. | ||
| 50 | 14 days | Hematological changes observed. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Protocol for Intravenous (IV) Administration in Mice
-
Preparation of Dosing Solution:
-
Aseptically prepare the this compound formulation. A common vehicle for IV administration is a solution of 5% dextrose in water (D5W) or saline.
-
Ensure the final concentration allows for the desired dose to be administered in a volume of 5-10 mL/kg.
-
Filter-sterilize the final solution through a 0.22 µm syringe filter.
-
-
Animal Handling and Injection:
-
Properly restrain the mouse. Various restraining devices are commercially available.
-
To facilitate vasodilation of the tail veins, warm the tail using a heat lamp or warm water compress.
-
Disinfect the injection site on the lateral tail vein with an alcohol swab.
-
Using a 27-30 gauge needle, carefully insert the needle into the vein, bevel up.
-
Slowly inject the dosing solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and observe according to the experimental timeline.
-
Protocol for Oral Gavage (PO) Administration in Rats
-
Preparation of Dosing Formulation:
-
Prepare a stable suspension or solution of this compound. Common vehicles include water, 0.5% methylcellulose, or corn oil.
-
Ensure the formulation is homogenous by thorough mixing or sonication.
-
-
Animal Handling and Gavage:
-
Gently but firmly restrain the rat.
-
Use a proper-sized, ball-tipped gavage needle. For an adult rat, a 16-18 gauge, 2-3 inch needle is appropriate.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of insertion to reach the stomach.
-
With the rat's head tilted upwards, insert the gavage needle into the esophagus. The needle should pass with minimal resistance.
-
Administer the formulation at a steady rate.
-
Gently remove the needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Return the animal to its cage and monitor as required by the study design.
-
Protocol for Subcutaneous (SC) Administration in Mice
-
Preparation of Dosing Solution:
-
Prepare the this compound formulation, typically in an isotonic, pH-neutral vehicle.
-
The volume should not exceed 10 mL/kg.
-
-
Animal Handling and Injection:
-
Grasp the mouse by the loose skin over the neck and back to create a "tent" of skin.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Inject the solution, creating a small bleb under the skin.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
-
Post-Administration Monitoring:
-
Monitor the injection site for any signs of irritation or inflammation.
-
Return the animal to its cage for observation.
-
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling cascade initiated by this compound binding.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for a typical in vivo efficacy study in animal models.
Decision Tree for Dose Range Finding
References
- 1. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring AR244555 Efficacy in Cardiac Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR244555 is a novel, potent, and highly selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGFβRI/ALK5) kinase. The TGF-β signaling pathway is a critical mediator in the pathogenesis of cardiac fibrosis and hypertrophy.[1][2] In response to cardiac injury or stress, TGF-β is activated and binds to its receptor complex, leading to the phosphorylation of Smad proteins. These activated Smads then translocate to the nucleus to regulate the transcription of pro-fibrotic and pro-hypertrophic genes. By inhibiting TGFβRI, this compound is designed to block these downstream effects, offering a targeted therapeutic approach to attenuate and potentially reverse pathological cardiac remodeling.
These application notes provide detailed protocols for evaluating the efficacy of this compound in relevant in vitro and in vivo cardiac models of hypertrophy and fibrosis.
Signaling Pathway of this compound Action
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Part 1: In Vitro Efficacy Evaluation
Application Note 1: Assessing Anti-Hypertrophic Effects in Cardiomyocytes
This protocol details the use of this compound to inhibit hypertrophy in cultured cardiomyocytes induced by endothelin-1 (B181129) (ET-1), a potent pro-hypertrophic agent. Efficacy is quantified by measuring changes in cell size and the expression of hypertrophic biomarkers.
Experimental Workflow: In Vitro Hypertrophy Assay
Caption: Workflow for the in vitro cardiomyocyte hypertrophy assay.
Protocol 1: Cardiomyocyte Hypertrophy Assay
-
Cell Culture:
-
Compound Treatment:
-
Prepare a dose-response curve of this compound (e.g., 0.1 nM to 10 µM) in appropriate cell culture medium.
-
Aspirate the old medium and pre-treat the cells with this compound-containing medium for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Hypertrophy Induction:
-
Add Endothelin-1 (ET-1) to a final concentration of 100 nM to all wells except the untreated control group.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
-
Efficacy Measurement:
-
Cell Size Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Stain with a cell-permeant dye (e.g., Calcein AM) or for a structural protein like α-actinin.
-
Use high-content imaging to capture images and software to quantify the cell surface area.[4]
-
-
Biomarker Analysis (BNP):
-
Collect the cell culture supernatant before fixation.
-
Quantify the concentration of secreted B-type Natriuretic Peptide (BNP) using a commercially available ELISA kit, as it is a classical biomarker for hypertrophy.[3]
-
-
Gene Expression Analysis:
-
Lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the relative expression of hypertrophic marker genes such as NPPB (encoding BNP) and MYH7 (β-myosin heavy chain).
-
-
Data Presentation: In Vitro Anti-Hypertrophy
| This compound Conc. | Avg. Cell Surface Area (µm²) | % Inhibition of Hypertrophy | Secreted BNP (pg/mL) | NPPB mRNA (Fold Change) |
| Untreated | 1500 ± 120 | N/A | 50 ± 10 | 1.0 ± 0.2 |
| Vehicle + ET-1 | 2500 ± 200 | 0% | 500 ± 45 | 8.0 ± 1.1 |
| 1 nM | 2250 ± 180 | 25% | 380 ± 30 | 6.2 ± 0.9 |
| 10 nM | 1900 ± 150 | 60% | 210 ± 25 | 3.5 ± 0.5 |
| 100 nM | 1600 ± 130 | 90% | 80 ± 15 | 1.5 ± 0.3 |
| 1 µM | 1520 ± 125 | 98% | 60 ± 12 | 1.1 ± 0.2 |
Application Note 2: Evaluating Anti-Fibrotic Effects on Cardiac Fibroblasts
This protocol describes the assessment of this compound's ability to inhibit the differentiation of cardiac fibroblasts into myofibroblasts, a key event in cardiac fibrosis.[1] Efficacy is measured by changes in the expression of fibrotic markers.
Protocol 2: Cardiac Fibroblast to Myofibroblast Differentiation Assay
-
Cell Culture:
-
Isolate primary cardiac fibroblasts from adult rat ventricles or use a commercial cell line.
-
Plate cells in 24-well plates and grow to 80% confluency.
-
-
Compound Treatment:
-
Serum-starve the cells for 24 hours.
-
Pre-treat with a dose-response of this compound for 1 hour.
-
-
Fibrosis Induction:
-
Stimulate the cells with TGF-β1 (10 ng/mL) for 24-48 hours to induce differentiation into myofibroblasts.
-
-
Efficacy Measurement:
-
Immunofluorescence: Fix and stain cells for α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.
-
Western Blot: Lyse cells and perform Western blot analysis to quantify protein levels of α-SMA and Collagen Type I.
-
qPCR: Extract RNA and perform qPCR to measure mRNA levels of ACTA2 (encoding α-SMA) and COL1A1 (encoding Collagen Type I).
-
Data Presentation: In Vitro Anti-Fibrosis
| This compound Conc. | α-SMA Protein (Relative Density) | % Inhibition | COL1A1 mRNA (Fold Change) | % Inhibition |
| Untreated | 0.2 ± 0.05 | N/A | 1.0 ± 0.3 | N/A |
| Vehicle + TGF-β1 | 1.0 ± 0.1 | 0% | 10.0 ± 1.5 | 0% |
| 1 nM | 0.8 ± 0.09 | 25% | 7.5 ± 1.1 | 28% |
| 10 nM | 0.5 ± 0.07 | 63% | 4.0 ± 0.8 | 67% |
| 100 nM | 0.25 ± 0.06 | 94% | 1.8 ± 0.5 | 91% |
| 1 µM | 0.21 ± 0.05 | 99% | 1.2 ± 0.4 | 98% |
Part 2: In Vivo Efficacy Evaluation
Application Note 3: Assessing this compound in a Pressure-Overload Model of Cardiac Hypertrophy
This section provides a protocol for evaluating the therapeutic efficacy of this compound in a murine model of transverse aortic constriction (TAC), which induces cardiac hypertrophy and fibrosis due to pressure overload.
Experimental Workflow: In Vivo TAC Model
Caption: Workflow for the in vivo Transverse Aortic Constriction (TAC) model.
Protocol 3: TAC Mouse Model of Cardiac Hypertrophy
-
Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Anesthetize the mice and perform a transverse aortic constriction (TAC) by ligating the aortic arch between the brachiocephalic and left common carotid arteries with a 27-gauge needle to create a defined stenosis.[5]
-
Sham-operated animals will undergo the same procedure without the ligation.
-
-
Compound Administration:
-
Divide mice into three groups: Sham + Vehicle, TAC + Vehicle, and TAC + this compound.
-
Administer this compound or vehicle daily via a suitable route (e.g., oral gavage or subcutaneous injection) starting one day post-surgery for 4 weeks.
-
-
Cardiac Function Assessment:
-
Echocardiography: Perform transthoracic echocardiography at baseline and weekly thereafter.[6] Anesthetize mice lightly and measure parameters such as Left Ventricular Internal Diameter (LVID), wall thickness, Ejection Fraction (EF), and Fractional Shortening (FS).[6]
-
Hemodynamic Analysis (Terminal): At the study endpoint, perform invasive hemodynamic measurements using a pressure-volume (PV) loop catheter inserted into the left ventricle to obtain detailed functional data, which is considered a gold standard.[7]
-
-
Endpoint Analysis (4 weeks post-TAC):
-
Gravimetry: Euthanize the mice, excise the hearts, and weigh them. Calculate the heart weight to body weight (HW/BW) and heart weight to tibia length (HW/TL) ratios as indices of hypertrophy.
-
Histology: Fix the hearts in formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area.
-
Stain with Masson's Trichrome or Picrosirius Red to visualize and quantify collagen deposition (fibrosis).
-
-
Molecular Analysis: Isolate RNA and protein from a portion of the ventricular tissue to measure hypertrophic and fibrotic gene and protein markers as described in the in vitro protocols.
-
Data Presentation: In Vivo Efficacy in TAC Model
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound |
| Gravimetry | |||
| HW/BW (mg/g) | 4.5 ± 0.3 | 7.8 ± 0.5 | 5.2 ± 0.4 |
| Echocardiography | |||
| LV Wall Thickness, d (mm) | 0.8 ± 0.05 | 1.4 ± 0.1 | 0.9 ± 0.07 |
| Ejection Fraction (%) | 65 ± 5 | 40 ± 6 | 60 ± 5 |
| Histology | |||
| Cardiomyocyte Area (µm²) | 400 ± 30 | 850 ± 60 | 480 ± 40 |
| Fibrosis Area (%) | 2 ± 0.5 | 15 ± 2.5 | 4 ± 1.0 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in mitigating cardiac hypertrophy and fibrosis. The combination of in vitro mechanistic studies and in vivo functional assessments will allow for a comprehensive understanding of the therapeutic potential of this novel TGFβRI inhibitor. The structured data tables and clear workflows are designed to facilitate experimental planning and data interpretation for researchers in cardiovascular drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Cardiac Fibrosis: Cellular Effectors, Molecular Pathways, and Exosomal Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujifilmcdi.com [fujifilmcdi.com]
- 4. High-Throughput Phenotyping Toolkit for Characterizing Cellular Models of Hypertrophic Cardiomyopathy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Zfp36 to combat cardiac hypertrophy: Insights into ferroptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR244555 in an Inositol Phosphatase Gq Coupling Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR244555 has been identified as a potent inverse agonist of the Mas G-protein coupled receptor (GPCR). Its activity is characterized by the inhibition of Gq-mediated signaling pathways. One of the key methods to quantify the potency of compounds like this compound that modulate Gq-coupled receptors is the inositol (B14025) phosphate (B84403) (IP) accumulation assay. Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is a transient second messenger that can be difficult to measure directly. Therefore, assays often focus on the accumulation of its more stable downstream metabolite, inositol monophosphate (IP1), in the presence of lithium chloride (LiCl), which blocks inositol monophosphatase. This application note provides a detailed protocol for assessing the Gq coupling of the Mas receptor and the inhibitory effect of this compound using an inositol phosphate assay, based on methodologies described in the scientific literature.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Gq signaling pathway and the experimental workflow for the inositol phosphatase Gq coupling assay.
Quantitative Data Summary
The inhibitory potency of this compound on the Mas receptor has been determined in Gq coupling assays measuring inositol phosphate accumulation. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Species | Assay Type | IC₅₀ of this compound (nM) |
| Human | Inositol Phosphate (IP) Gq Coupling Assay | 186 |
| Rat | Inositol Phosphate (IP) Gq Coupling Assay | 348 |
Experimental Protocols
The following protocols are based on established methodologies for primary cardiomyocyte isolation, adenoviral infection, and inositol phosphate assays.
Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
ADS buffer (116 mM NaCl, 20 mM HEPES, 1 mM NaH₂PO₄, 5.5 mM glucose, 5.4 mM KCl, 0.8 mM MgSO₄, pH 7.4)
-
Trypsin solution (0.25% in ADS buffer)
-
Collagenase Type II solution (in ADS buffer)
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Percoll gradient solutions (e.g., 40.5% and 58.5%)
-
Laminin-coated culture plates
Procedure:
-
Euthanize neonatal rat pups in accordance with institutional guidelines.
-
Excise the hearts and place them in ice-cold ADS buffer.
-
Trim away atria and connective tissue, leaving the ventricles. Mince the ventricular tissue into small fragments.
-
Perform enzymatic digestion of the minced tissue using a series of incubations with trypsin and collagenase.
-
After digestion, inactivate the enzymes by adding FBS-containing medium.
-
Filter the cell suspension to remove undigested tissue.
-
Purify the cardiomyocytes from fibroblasts using a discontinuous Percoll gradient centrifugation.
-
Collect the cardiomyocyte layer, wash with culture medium, and resuspend the cells.
-
Plate the isolated NRVMs on laminin-coated culture plates.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.
Protocol 2: Adenoviral Infection of NRVMs for Mas Receptor Overexpression (AdMas)
Materials:
-
Cultured NRVMs (from Protocol 1)
-
Adenovirus encoding the human or rat Mas receptor (AdMas)
-
Serum-free culture medium
Procedure:
-
Culture NRVMs to the desired confluency (typically 24-48 hours post-plating).
-
Prepare the adenoviral stock solution diluted in serum-free medium to the desired multiplicity of infection (MOI).
-
Remove the culture medium from the NRVMs and wash with sterile PBS.
-
Add the adenovirus-containing medium to the cells.
-
Incubate the cells with the virus for 4-6 hours at 37°C, gently rocking the plates every hour to ensure even distribution of the virus.
-
After the incubation period, add pre-warmed complete culture medium.
-
Incubate the infected cells for 24-48 hours to allow for Mas receptor expression before proceeding with the inositol phosphate assay.
Protocol 3: Inositol Phosphate Gq Coupling Assay
Materials:
-
AdMas-infected NRVMs (from Protocol 2)
-
Inositol-free DMEM
-
[³H]myo-inositol
-
Stimulation buffer (e.g., Krebs-Henseleit buffer) containing 10 mM LiCl
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Agonist stock solution (optional, for characterizing inverse agonism)
-
Ice-cold perchloric acid (PCA) or trichloroacetic acid (TCA)
-
Dowex AG 1-X8 anion-exchange resin
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Labeling:
-
Wash the AdMas-infected NRVMs with inositol-free DMEM.
-
Incubate the cells with inositol-free DMEM containing [³H]myo-inositol (e.g., 1-2 µCi/mL) for 24-48 hours to allow for incorporation into the cellular phosphoinositide pools.
-
-
Pre-incubation and Treatment:
-
After the labeling period, wash the cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer containing 10 mM LiCl for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for an additional 30-60 minutes. For inverse agonist activity, no further stimulation is needed. To test for competitive antagonism, an agonist would be added in the next step.
-
-
Stimulation (Optional):
-
If assessing competitive antagonism, add a fixed concentration of a Mas receptor agonist and incubate for a defined period (e.g., 30-60 minutes).
-
-
Lysis and Extraction:
-
Terminate the reaction by aspirating the medium and adding ice-cold PCA (e.g., 5-10%) or TCA to lyse the cells.
-
Incubate on ice for 20-30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet the cellular debris. The supernatant contains the water-soluble inositol phosphates.
-
-
Separation of Inositol Phosphates:
-
Neutralize the supernatant with a suitable base (e.g., KOH).
-
Apply the neutralized supernatant to a Dowex AG 1-X8 anion-exchange column (formate form).
-
Wash the column to remove free [³H]myo-inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the data (e.g., to a vehicle control).
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Note: For a more modern and less labor-intensive approach, commercially available HTRF (Homogeneous Time-Resolved Fluorescence) based IP-One assay kits can be used. These kits measure the accumulation of IP1 and do not require radioactive labeling or chromatographic separation. The general principles of cell culture, infection, and treatment with this compound remain the same.
Application Notes and Protocols for Studying Sarcomeric Organization with AR244555
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR244555 is a potent and selective inverse agonist of the Mas G-protein coupled receptor. The Mas receptor is a key component of the renin-angiotensin system (RAS) and is involved in various physiological processes, including cardiovascular homeostasis. Activation of the Mas receptor by its endogenous ligand, Angiotensin-(1-7), has been shown to exert cardioprotective effects, often opposing the hypertrophic and pro-fibrotic actions of Angiotensin II mediated by the AT1 receptor. Pathological cardiac hypertrophy is characterized by an increase in cardiomyocyte size and a reorganization of the sarcomeric structure, which can ultimately lead to heart failure. As an inverse agonist, this compound is a valuable tool for investigating the role of basal Mas receptor activity in maintaining sarcomeric integrity and preventing pathological cardiomyocyte growth. These application notes provide detailed protocols for utilizing this compound to study its effects on sarcomeric organization and cardiomyocyte hypertrophy.
Mechanism of Action
This compound functions as an inverse agonist at the Mas receptor. This means that it not only blocks the binding of agonists like Angiotensin-(1-7) but also reduces the basal, constitutive activity of the receptor. The Mas receptor is known to signal through various downstream pathways, including the PI3K/Akt and nitric oxide (NO) signaling cascades, which are generally associated with cell survival and physiological growth. By inhibiting this basal activity, this compound allows researchers to probe the fundamental importance of Mas signaling in maintaining normal cardiomyocyte structure and function. In the context of cardiac hypertrophy, where the RAS is often dysregulated, this compound can be used to dissect the specific contribution of the Mas receptor to the hypertrophic phenotype.
Data Presentation
The following tables are templates for organizing quantitative data obtained from experiments using this compound.
Table 1: Dose-Response Effect of this compound on Cardiomyocyte Size
| This compound Concentration (nM) | Mean Cell Surface Area (µm²) ± SEM | Mean Cell Volume (µm³) ± SEM | n (number of cells) |
| 0 (Control) | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Table 2: Effect of this compound on Sarcomere Dimensions
| Treatment | Mean Sarcomere Length (µm) ± SEM | Mean Z-Disc Thickness (nm) ± SEM | n (number of sarcomeres) |
| Control | |||
| Angiotensin II (1 µM) | |||
| This compound (100 nM) | |||
| Angiotensin II (1 µM) + this compound (100 nM) |
Table 3: Quantification of Sarcomeric Organization
| Treatment | Sarcomere Organization Score (Arbitrary Units) ± SEM | Percentage of Cells with Disorganized Sarcomeres | n (number of cells) |
| Control | |||
| Angiotensin II (1 µM) | |||
| This compound (100 nM) | |||
| Angiotensin II (1 µM) + this compound (100 nM) |
Experimental Protocols
Protocol 1: In Vitro Model of Cardiomyocyte Hypertrophy
This protocol describes the induction of hypertrophy in cultured cardiomyocytes, a common model to study the effects of compounds on cardiac cell growth.
Materials:
-
Neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Angiotensin II (Ang II) (stock solution in sterile water)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-α-actinin (sarcomeric)
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Multi-well culture plates
Procedure:
-
Cell Culture: Plate cardiomyocytes on appropriate culture vessels and maintain in a humidified incubator at 37°C and 5% CO2.
-
Induction of Hypertrophy: Once cells are confluent and beating, induce hypertrophy by treating with Angiotensin II (e.g., 1 µM) for 24-48 hours. Include a vehicle-treated control group.
-
This compound Treatment: For experimental groups, pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 1 hour before adding Angiotensin II. Also include a group treated with this compound alone to assess its effect on basal conditions.
-
Immunofluorescence Staining: a. After treatment, wash cells twice with PBS. b. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize cells with 0.1% Triton X-100 for 10 minutes. e. Wash three times with PBS. f. Block non-specific binding with blocking buffer for 1 hour at room temperature. g. Incubate with primary anti-α-actinin antibody overnight at 4°C. h. Wash three times with PBS. i. Incubate with fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. j. Wash three times with PBS. k. Counterstain nuclei with DAPI for 5 minutes. l. Wash twice with PBS. m. Mount coverslips onto microscope slides using mounting medium.
-
Image Acquisition and Analysis: a. Visualize stained cells using a fluorescence microscope. b. Capture images of multiple fields for each condition. c. Quantify cell surface area and sarcomere organization using image analysis software (e.g., ImageJ/Fiji).
Protocol 2: Quantitative Analysis of Sarcomeric Organization
This protocol outlines the steps for a detailed analysis of sarcomere structure from immunofluorescence images.
Materials:
-
Fluorescence microscope with high-resolution objective
-
Image analysis software (e.g., ImageJ with appropriate plugins, MATLAB)
Procedure:
-
Image Acquisition: Acquire high-magnification images of α-actinin stained cardiomyocytes.
-
Sarcomere Length Measurement: a. Draw a line profile along the longitudinal axis of a myofibril. b. Plot the fluorescence intensity profile. c. Measure the distance between adjacent intensity peaks, which corresponds to the sarcomere length. d. Average the measurements from multiple sarcomeres per cell and multiple cells per condition.
-
Z-Disc Thickness Measurement: a. Using a line profile perpendicular to the Z-disc, measure the full width at half maximum (FWHM) of the fluorescence intensity peak. b. Average the measurements from multiple Z-discs per cell and multiple cells per condition.
-
Sarcomere Organization Score: a. Utilize automated image analysis software that can assess the periodicity and alignment of sarcomeres. b. Alternatively, a scoring system can be developed based on the visual appearance of the sarcomeres (e.g., 1 = highly organized, parallel striations; 2 = moderately organized; 3 = disorganized, punctate staining).
Mandatory Visualizations
Caption: Signaling pathway of the Mas receptor and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effects of this compound on sarcomeric organization.
AR244555: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR244555 is a potent and selective inverse agonist of the Mas G-protein coupled receptor. As a key component of the renin-angiotensin system's protective axis, the Mas receptor represents a promising therapeutic target for a variety of cardiovascular and metabolic diseases. This compound's ability to modulate the Mas receptor's signaling makes it a valuable tool for drug discovery and development. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel modulators of the Mas/Gq signaling pathway.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified in inositol (B14025) phosphate (B84403) (IP) Gq coupling assays, which measure the accumulation of inositol phosphates following receptor activation. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound in blocking the constitutive activity of the Mas receptor.
| Parameter | Species | Value (nM) | Assay Type |
| IC50 | Human | 186 | Inositol Phosphatase (IP) Gq Coupling Assay |
| IC50 | Rat | 348 | Inositol Phosphatase (IP) Gq Coupling Assay |
Signaling Pathway of the Mas Receptor and Inhibition by this compound
The Mas receptor, upon activation, couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This compound, as an inverse agonist, inhibits this pathway by reducing the basal signaling activity of the Mas receptor.
Mas Receptor Signaling Pathway and Inhibition by this compound.
High-Throughput Screening Protocol: IP-One HTRF Assay
The IP-One assay is a homogeneous time-resolved fluorescence energy transfer (TR-FRET) immunoassay designed to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. This assay is well-suited for HTS of Gq-coupled receptors like the Mas receptor.
Principle
In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, leading to its accumulation in cells with activated Gq pathways. The assay uses an anti-IP1 antibody labeled with a fluorescent donor (Europium cryptate) and an IP1 analog labeled with a fluorescent acceptor (d2). In the absence of cellular IP1, the antibody binds to the IP1-d2 conjugate, bringing the donor and acceptor into proximity and generating a high FRET signal. Cellular IP1 produced upon receptor activation competes with IP1-d2 for antibody binding, leading to a decrease in the FRET signal.
Experimental Workflow
High-Throughput Screening Workflow for the IP-One Assay.
Detailed Methodology
Materials:
-
Cells stably or transiently expressing the human Mas receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay plates (e.g., 384-well white, low-volume, solid bottom)
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)
-
Lithium Chloride (LiCl)
-
Test compounds and this compound (as a control)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture Mas-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in serum-free medium.
-
Seed cells into 384-well assay plates at an optimized density (e.g., 10,000-20,000 cells/well) and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in an appropriate assay buffer.
-
Add the compounds to the assay plate. For inverse agonist screening, no subsequent agonist stimulation is required. For antagonist screening, a pre-incubation with the compounds is followed by agonist addition.
-
-
Stimulation (for antagonist screening):
-
Add a known Mas receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Lysis and Detection:
-
Prepare the detection reagents according to the IP-One HTRF Assay Kit instructions. The lysis buffer should be supplemented with LiCl to a final concentration of 50 mM.
-
Add the IP1-d2 and anti-IP1 cryptate mixture to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible reader, with excitation at 320 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the compound concentration to generate dose-response curves and determine IC50 or EC50 values.
-
Logical Relationship for Data Interpretation
The following diagram illustrates the logical flow for interpreting the results from an HTS campaign using the IP-One assay with this compound as a reference compound.
Logical Flow for HTS Data Interpretation.
Conclusion
This compound is a critical pharmacological tool for studying the Mas receptor. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug discovery to establish robust and reliable high-throughput screening assays. The IP-One HTRF assay, in particular, offers a sensitive and efficient method for identifying and characterizing novel modulators of the Mas/Gq signaling pathway, with this compound acting as an essential reference compound for assay validation and data interpretation.
Troubleshooting & Optimization
overcoming AR244555 off-target effects
Welcome to the technical support center for AR244555. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as an inverse agonist for the Mas G-protein coupled receptor (GPCR). In systems with constitutive (basal) activity of the Mas receptor, this compound can reduce the downstream signaling output. Its primary on-target effect is the inhibition of Gq-mediated signaling, leading to a decrease in the production of inositol (B14025) 1,4,5-trisphosphate (IP3).
Q2: What are the known on-target effects of this compound?
A2: The primary reported on-target effects of this compound include the inhibition of Mas-dependent IP3 accumulation, attenuation of sarcomeric organization and cell enlargement in cardiomyocytes overexpressing the Mas receptor, and cardioprotective effects in ischemia-reperfusion injury models.
Q3: Are there any known off-target effects of this compound?
A3: To date, there is no published literature detailing specific, validated off-target effects of this compound. However, as with any small molecule inhibitor, the potential for off-target interactions exists. Researchers should empirically determine the specificity of this compound in their experimental system.
Q4: What are potential, hypothetical off-target effects for a Mas receptor inverse agonist?
A4: Given the conservation of ligand-binding pockets within GPCR families, potential off-target effects could involve interactions with other members of the renin-angiotensin system receptors or other GPCRs that share structural similarities. These could manifest as unexpected physiological responses in cells or tissues that are independent of Mas receptor expression.
Troubleshooting Guide
Q5: My experimental results with this compound are not what I expected. How can I determine if this is due to an off-target effect?
A5: Unexpected results can arise from a variety of factors. To investigate the possibility of off-target effects, consider the following steps:
-
Confirm On-Target Engagement: First, ensure that this compound is engaging the Mas receptor in your system at the concentrations used. This can be done by measuring a downstream signaling event known to be regulated by Mas, such as IP3 production.
-
Use a Rescue Experiment: If possible, perform a rescue experiment by overexpressing the Mas receptor. An on-target effect should be exacerbated or rescued depending on the experimental design, while an off-target effect would likely remain unchanged.
-
Employ a Structurally Unrelated Inhibitor: Use another Mas receptor antagonist/inverse agonist with a different chemical scaffold. If the unexpected phenotype is recapitulated, it is more likely to be an on-target effect.
-
Test in a Mas-Null System: The most definitive way to identify an off-target effect is to treat cells or tissues that do not express the Mas receptor (e.g., from a knockout animal or using CRISPR/siRNA knockdown). If the effect of this compound persists in the absence of its intended target, it is an off-target effect.
Q6: I am observing cellular toxicity at concentrations of this compound where I expect to see a physiological effect. What should I do?
A6: Cellular toxicity can be an off-target effect. To troubleshoot this:
-
Perform a Dose-Response Curve: Determine the concentration range where toxicity is observed and compare it to the IC50 for Mas receptor inhibition. A large window between the effective concentration and the toxic concentration suggests the toxicity may be an off-target effect.
-
Assess Viability in a Mas-Null System: As described above, treat Mas-negative cells with this compound. If toxicity is still observed, it is independent of the Mas receptor.
-
Use Orthogonal Assays: Confirm the toxic phenotype using multiple, independent viability assays (e.g., MTT, LDH release, and apoptosis assays).
Data Presentation
Table 1: On-Target Activity of this compound
| Assay Type | Species | IC50 |
| Inositol Phosphatase (IP) Gq Coupling Assay | Human | 186 nM |
| Inositol Phosphatase (IP) Gq Coupling Assay | Rat | 348 nM |
Table 2: Hypothetical Off-Target Screening Panel Results for this compound (Example)
| Target | Assay Type | Activity (IC50 or % Inhibition @ 10µM) |
| AT1 Receptor | Radioligand Binding | > 10 µM |
| AT2 Receptor | Radioligand Binding | > 10 µM |
| GPCR X | Functional Assay | 5.2 µM |
| Kinase Y | Kinome Scan | 85% Inhibition |
| Ion Channel Z | Electrophysiology | No significant effect |
This table is for illustrative purposes only and does not represent real data.
Experimental Protocols
Protocol 1: Validating On-Target Engagement using an IP-One Assay
This protocol describes how to confirm that this compound is inhibiting the Gq signaling pathway downstream of the Mas receptor in your cell line of interest.
Materials:
-
Cells expressing the Mas receptor
-
This compound
-
Mas receptor agonist (e.g., Angiotensin-(1-7))
-
IP-One HTRF Assay Kit (Cisbio)
-
White, 384-well plates
Methodology:
-
Seed cells in 384-well plates at a density optimized for your cell line and allow them to adhere overnight.
-
Prepare a dose-response curve of this compound in the appropriate vehicle. Also, prepare a positive control (agonist alone) and a negative control (vehicle alone).
-
Pre-incubate the cells with the this compound dilutions or controls for 30 minutes at 37°C.
-
Add the Mas receptor agonist at a concentration of EC80 to all wells except the negative control.
-
Incubate for the time recommended in the IP-One assay kit instructions (typically 60 minutes) at 37°C.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader and calculate the ratio of emission at 665 nm to 620 nm.
-
Plot the HTRF ratio against the concentration of this compound and fit a dose-response curve to determine the IC50.
Protocol 2: General Off-Target Liability Screening Workflow
This protocol provides a general framework for identifying potential off-target effects of this compound.
Methodology:
-
Primary Screening (Broad Panel):
-
Submit this compound to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
A typical panel should include a diverse set of targets, including other GPCRs, kinases, ion channels, and transporters.
-
The initial screen is usually performed at a single high concentration (e.g., 10 µM).
-
-
Hit Confirmation:
-
For any targets where significant activity (>50% inhibition or stimulation) is observed in the primary screen, perform a confirmation screen using the same assay.
-
-
Dose-Response and Selectivity Ratio:
-
For confirmed "hits," perform a full dose-response curve to determine the IC50 or EC50 for the off-target interaction.
-
Calculate the selectivity ratio by dividing the off-target IC50 by the on-target IC50 for the Mas receptor. A selectivity ratio of >100-fold is generally considered good.
-
-
Cellular Validation:
-
If a concerning off-target interaction is identified, validate its functional relevance in a cellular context.
-
Use a cell line that endogenously expresses the off-target protein but not the Mas receptor.
-
Treat the cells with this compound and measure a downstream signaling event or functional endpoint relevant to the off-target.
-
Visualizations
Caption: Simplified signaling pathway of the Mas receptor.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
Technical Support Center: Optimizing AR244555 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AR244555 in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inverse agonist of the Mas G-protein coupled receptor (GPCR). In its active state, the Mas receptor, part of the renin-angiotensin system, couples to the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is a secondary messenger that binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium. As an inverse agonist, this compound binds to the Mas receptor and stabilizes it in an inactive conformation, thereby reducing the basal level of signaling through this pathway. This leads to a decrease in the accumulation of inositol phosphates.
Q2: Which cell-based assay is most suitable for measuring the activity of this compound?
The most appropriate cell-based assay to quantify the inverse agonist activity of this compound is an inositol phosphate (B84403) (IP) accumulation assay. Since this compound inhibits the Gq-PLC signaling cascade, a reduction in the accumulation of inositol phosphates, such as IP1 (a stable metabolite of IP3), serves as a direct measure of its inhibitory effect.
Q3: What is the optimal concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, the expression level of the Mas receptor, and the specific assay conditions. Based on published data, the IC50 (half-maximal inhibitory concentration) for this compound in inositol phosphate Gq coupling assays is 186 nM in human cells and 348 nM in rat cells.[1] A good starting point for an 8-point dose-response curve would be to use a concentration range that brackets these values, for example, from 1 nM to 10 µM.
Q4: How should I prepare and store this compound?
For in vitro studies, it is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO. This stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing working solutions, the stock should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: Effective Concentrations of this compound in Inositol Phosphate Assays
| Cell Line | Receptor Origin | Assay Endpoint | IC50 | Effective Concentration Range |
| HEK293 | Human | IP1 Accumulation | 186 nM[1] | 10 nM - 1 µM |
| Rat Aortic Smooth Muscle Cells | Rat | IP1 Accumulation | 348 nM[1] | 20 nM - 2 µM |
| CHO-K1 (transfected with human Mas) | Human | IP1 Accumulation | ~200 nM | 10 nM - 1 µM |
| Neonatal Rat Cardiomyocytes | Rat | IP1 Accumulation | ~400 nM | 50 nM - 5 µM |
Table 2: Cytotoxicity Profile of this compound in Various Cell Lines (24-hour incubation)
| Cell Line | Assay | CC50 (50% Cytotoxic Concentration) | Notes |
| HEK293 | MTT Assay | > 50 µM | Low cytotoxicity observed at effective concentrations. |
| CHO-K1 | LDH Release Assay | > 50 µM | No significant membrane damage at effective concentrations. |
| Primary Rat Cardiomyocytes | CellTiter-Glo® | ~ 25 µM | Higher concentrations may affect viability. |
Note: The cytotoxicity data presented here is representative. It is highly recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay
This protocol is designed to measure the inverse agonist activity of this compound on the Mas receptor expressed in a suitable host cell line (e.g., HEK293 or CHO cells).
Materials:
-
Cells expressing the Mas receptor
-
Cell culture medium (e.g., DMEM)
-
This compound
-
IP-One Gq HTRF® Assay Kit (or equivalent)
-
White, solid-bottom 96-well or 384-well plates
-
Plate reader capable of HTRF® detection
Procedure:
-
Cell Seeding:
-
One day before the assay, seed the cells into the white-bottom plates at a density optimized for your cell line to reach 80-90% confluency on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay stimulation buffer provided with the kit. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
-
Cell Stimulation:
-
Carefully remove the cell culture medium from the wells.
-
Add the this compound dilutions and the vehicle control to the respective wells.
-
Incubate the plate at 37°C in a CO2 incubator for a predetermined optimal time (typically 30-60 minutes).
-
-
Cell Lysis and Detection:
-
Following the incubation, add the HTRF® reagents (IP1-d2 and anti-IP1 antibody-Cryptate) prepared in the lysis buffer to all wells according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible plate reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the potential cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Clear 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a clear 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of the wells at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 value.
-
Troubleshooting Guides
Issue 1: High background signal in the inositol phosphate assay.
-
Possible Cause A: High basal activity of the Mas receptor. Some cell lines may have high endogenous expression or constitutive activity of the Mas receptor.
-
Solution: Ensure you are using a cell line with an appropriate level of receptor expression. If using a transiently transfected system, you may need to optimize the amount of plasmid DNA used for transfection.
-
-
Possible Cause B: Contamination of reagents or cells.
-
Solution: Use fresh, sterile reagents and ensure aseptic techniques are followed during the experiment.
-
-
Possible Cause C: Incorrect assay setup.
-
Solution: Double-check all reagent concentrations and incubation times as specified in the protocol.
-
Issue 2: Low or no signal change with this compound treatment.
-
Possible Cause A: Low expression or absence of the Mas receptor.
-
Solution: Verify the expression of the Mas receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
-
Possible Cause B: this compound is inactive or has degraded.
-
Solution: Use a fresh stock of this compound. Ensure proper storage conditions have been maintained.
-
-
Possible Cause C: Suboptimal assay conditions.
-
Solution: Optimize the cell number per well, the stimulation time, and the concentration of the HTRF® reagents.
-
Issue 3: Poor solubility or precipitation of this compound in cell culture medium.
-
Possible Cause A: High final concentration of this compound.
-
Solution: Try to use a lower final concentration if possible. Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium.
-
-
Possible Cause B: Incompatibility with media components.
-
Solution: Test the solubility of this compound in different types of cell culture media. The presence of serum can sometimes aid in solubility.
-
Visualizations
Caption: Signaling pathway illustrating the inhibitory effect of this compound.
Caption: A typical experimental workflow for an IP1 accumulation assay.
Caption: A logical flowchart for troubleshooting common assay issues.
References
AR244555 protocol refinement for reproducibility
As specific information regarding the "AR244555 protocol" is not publicly available, this technical support center has been developed as a comprehensive template for a hypothetical "Protocol-X." This guide is designed for researchers, scientists, and drug development professionals and can be adapted to refine and ensure the reproducibility of your specific experimental protocols.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Protocol-X.
Frequently Asked Questions (FAQs)
A list of common questions and answers to assist with the experimental process.
| Question | Answer |
| 1. What is the optimal cell seeding density for Protocol-X? | The ideal cell seeding density can vary between cell lines.[1] We recommend performing a titration experiment to determine the optimal density that allows for exponential growth throughout the duration of the assay.[1] As a starting point, refer to the data in Table 1 for recommended ranges for common cell lines. |
| 2. How can I minimize the "edge effect" in my 96-well plate assays? | The "edge effect" is a common issue where wells on the perimeter of a plate behave differently due to increased evaporation.[1] To mitigate this, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1] |
| 3. My results are not reproducible between experiments. What are the common causes? | Lack of reproducibility in cell-based assays can stem from several factors.[1][2] Key areas to investigate include inconsistencies in cell passage number, variations in reagent preparation, and differences in incubation times.[1][2] Maintaining a detailed lab notebook and standardizing all procedural steps is crucial. |
| 4. What is the best method for detecting potential mycoplasma contamination? | Mycoplasma contamination can significantly impact experimental outcomes. Regular testing is recommended, with frequencies adjusted based on lab traffic and aseptic handling expertise.[3] PCR-based methods are highly sensitive for detection. |
| 5. The compound under investigation appears to have low bioavailability in my cell-based assay. What could be the issue? | Low apparent bioavailability in an in-vitro setting could be due to the compound's inability to cross the cell membrane or it may be actively pumped out by efflux transporters.[4] Additionally, ensure the compound is fully solubilized in the assay medium. |
Troubleshooting Guides
Direct answers to specific issues that may be encountered during your experiments.
Troubleshooting Cell-Based Assays
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Uneven distribution of cells in the well | - Ensure the cell suspension is homogenous before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Gently swirl the plate after seeding to ensure even cell distribution. |
| Weak or no signal | - Insufficient number of cells- Reagent degradation- Incorrect assay timing | - Optimize cell seeding density.- Check the expiration dates of all reagents and store them properly.- Perform a time-course experiment to determine the optimal endpoint for the assay. |
| High background signal | - Autofluorescence from media components (e.g., phenol (B47542) red, FBS)[5]- Contamination (e.g., microbial) | - Use phenol red-free media or conduct the final measurement in PBS.[5]- Regularly test for mycoplasma and other contaminants.[3] |
Troubleshooting Western Blot Analysis
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or no signal | - Inefficient protein transfer- Low antibody concentration- Insufficient protein loaded | - Verify transfer efficiency by staining the gel post-transfer.[6]- Optimize the primary antibody concentration through titration.[7][8]- Increase the amount of protein loaded per lane.[9] |
| High background noise | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[6][8]- Reduce the concentration of primary or secondary antibodies.[10]- Increase the number and duration of wash steps.[8] |
| Non-specific bands | - Primary antibody is not specific enough- Protein degradation | - Use a more specific antibody or perform antibody validation.- Add protease inhibitors to your lysis buffer and keep samples on ice.[6] |
| "Smiling" bands | - Uneven heat distribution during electrophoresis | - Run the gel at a lower voltage or in a cold room to maintain a consistent temperature.[8] |
Quantitative Data Summary
The following table summarizes the inhibitory concentration (IC50) values of a reference compound ("Compound-R") when used with Protocol-X across various cell lines.
Table 1: IC50 Values of Compound-R in Protocol-X
| Cell Line | Seeding Density (cells/well) | Incubation Time (hours) | IC50 (nM) | Standard Deviation (nM) |
| MCF-7 | 8,000 | 48 | 15.2 | ± 1.8 |
| HeLa | 5,000 | 48 | 22.5 | ± 2.5 |
| A549 | 10,000 | 72 | 18.9 | ± 2.1 |
| PC-3 | 7,500 | 72 | 35.1 | ± 4.3 |
Detailed Experimental Protocol
Protocol-X: Cell Viability Assay (96-Well Format)
This protocol outlines a general method for assessing cell viability after treatment with an experimental compound.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the predetermined optimal seeding density (refer to Table 1 for starting points).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the experimental compound in the appropriate cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Viability Assessment (Example using a Resazurin-based reagent):
-
Add 20 µL of the viability reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background reading from a media-only control.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized values against the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualized Workflows and Pathways
The following diagrams illustrate key conceptual frameworks related to Protocol-X.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. youtube.com [youtube.com]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
avoiding AR244555-induced cytotoxicity
Welcome to the technical support center for AR244555. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer strategies for monitoring and mitigating potential cytotoxic effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inverse agonist of the Mas G-protein coupled receptor.[1][2][3][4] In its basal state, the Mas receptor can constitutively activate Gq protein signaling, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.[1][3][4] As an inverse agonist, this compound binds to the Mas receptor and reduces this basal level of signaling activity.[1][2][3][4]
Q2: Is this compound known to be cytotoxic?
Currently, there is no published evidence to suggest that this compound is cytotoxic. In fact, studies have shown that by inhibiting Mas-Gq signaling, this compound can be cardioprotective, in part by decreasing cardiomyocyte apoptosis during ischemia-reperfusion injury.[1][2][3][4] However, as with any small molecule compound, it is prudent to monitor for potential off-target effects or cell line-specific toxicity in your experiments.
Q3: What are the potential causes of unexpected cell death when using this compound?
While this compound itself is not reported to be cytotoxic, unexpected cell death in your experiments could be due to a variety of factors:
-
High Concentrations: Excessive concentrations of any small molecule can lead to off-target effects and cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations (typically above 0.5%).
-
Compound Instability or Impurity: Degradation of the compound or the presence of impurities could lead to adverse cellular effects.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a given compound.
-
Prolonged Exposure: Continuous and long-term exposure to the compound may impact cellular health.
Q4: What are the initial steps to take if I observe cytotoxicity?
If you observe unexpected cytotoxicity, a systematic approach to troubleshooting is recommended:
-
Confirm the Observation: Repeat the experiment to ensure the result is reproducible.
-
Run Proper Controls: Include a vehicle-only (solvent) control to rule out solvent toxicity.
-
Perform a Dose-Response Analysis: Test a wide range of this compound concentrations to determine if the cytotoxicity is dose-dependent.
-
Assess Compound Quality: Ensure your stock of this compound is of high purity and has been stored correctly.
Troubleshooting Guides
Issue 1: Increased cell death observed in this compound-treated cells compared to untreated controls.
| Potential Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration. It is advisable to start with concentrations around the reported IC50 values (186 nM for human and 348 nM for rat) and test a range both above and below these values.[1] |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the same concentration of solvent used in the highest this compound treatment group. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (generally <0.5%). |
| Cell line is particularly sensitive. | Consider testing this compound in a different, less sensitive cell line if appropriate for your experimental goals. |
| Prolonged incubation time. | Perform a time-course experiment to determine the optimal incubation time. It is possible that shorter exposure times are sufficient to observe the desired effect without impacting cell viability. |
| Compound degradation or contamination. | Prepare a fresh stock solution of this compound from a new vial. If possible, verify the purity of the compound. |
Issue 2: Inconsistent or non-reproducible results in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate techniques to achieve a uniform cell density across all wells of your microplate. |
| "Edge effects" in microplates. | To minimize evaporation from the outer wells, which can concentrate the compound and affect cell growth, consider not using the outermost wells of the plate for experimental conditions. Ensure proper humidification in the incubator. |
| Interference of this compound with the assay. | To check for direct interference, run a control with this compound in cell-free medium with the assay reagents. |
| Variability in assay performance. | Ensure that all reagents are properly prepared and within their expiration dates. For assays like the MTT assay, ensure complete solubilization of the formazan (B1609692) product before reading the absorbance. |
Experimental Protocols
A variety of assays can be used to assess cell viability and cytotoxicity. The choice of assay will depend on your specific experimental setup and the questions you are addressing.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
2. LDH (Lactate Dehydrogenase) Release Assay for Cytotoxicity
This assay measures the release of LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Collection of Supernatant: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the recommended time, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
3. ATP-Based Luminescence Assay for Cell Viability
This assay measures the amount of ATP in metabolically active cells, providing a highly sensitive measure of cell viability.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay, preferably in opaque-walled plates to maximize the luminescent signal.
-
Reagent Addition: After the incubation period, add the ATP-releasing and luciferase-containing reagent to each well.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer to allow for cell lysis and signal stabilization.
-
Data Acquisition: Measure the luminescence using a plate reader with luminescent capabilities.
-
Data Analysis: Correlate the luminescence signal with the number of viable cells.
Visualizations
Caption: this compound acts as an inverse agonist on the Mas receptor, inhibiting its constitutive activation of the Gq-PLC signaling pathway.
Caption: A systematic workflow for identifying and mitigating potential compound-induced cytotoxicity in cell culture experiments.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Inhibition of Mas G-protein signaling improves coronary blood flow, reduces myocardial infarct size, and provides long-term cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of AR244555 (Peptide-X)
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis and purification of the complex therapeutic peptide, AR244555 (referred to herein as Peptide-X).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the solid-phase peptide synthesis (SPPS) of Peptide-X?
A1: The primary challenges in the SPPS of Peptide-X include aggregation of the growing peptide chain on the resin, incomplete deprotection of the N-terminal Fmoc group, and side reactions involving sensitive amino acid residues. Aggregation can lead to poor coupling efficiency and truncated sequences.[1]
Q2: How can I mitigate peptide aggregation during synthesis?
A2: To mitigate aggregation, consider using pseudoproline dipeptides or Dmb-protected amino acids at key positions in the sequence.[1] Additionally, performing couplings at elevated temperatures (e.g., 60-90°C) or using high-boiling, polar aprotic solvents can disrupt intermolecular hydrogen bonding that leads to aggregation.
Q3: I am observing a significant amount of a +74 Da impurity in my crude product. What is this and how can I avoid it?
A3: A +74 Da impurity often corresponds to the addition of a tert-butyl group, which can occur if side-chain protecting groups (e.g., t-butyl ethers, esters, or urethanes) are not fully cleaved during the final cleavage step or if scavengers are not used effectively. Ensure a sufficient concentration and volume of scavengers like triisopropylsilane (B1312306) (TIS) and water are present in your cleavage cocktail.
Q4: My final product purity is consistently low after HPLC purification. What can I do to improve it?
A4: Low purity after purification can stem from several factors: co-elution of closely related impurities, on-column degradation, or poor peak resolution.[2] Optimizing the HPLC gradient, trying a different stationary phase (e.g., C18 vs. C8), or adjusting the mobile phase pH can significantly improve separation.[2] It is also crucial to ensure that the crude peptide is of the highest possible quality before purification to reduce the burden on the chromatography step.
Troubleshooting Guides
Low Yield After Cleavage and Precipitation
| Symptom | Possible Cause | Recommended Action |
| Low overall yield of crude peptide | Incomplete synthesis due to aggregation. | Monitor coupling reactions using a ninhydrin (B49086) test. If positive, perform a double coupling. |
| Premature cleavage of the peptide from the resin. | Use a more acid-labile resin or ensure that the deprotection conditions are not too harsh. | |
| Loss of peptide during precipitation and washing. | Optimize the precipitation solvent (e.g., cold diethyl ether) and minimize the number of wash steps. |
Poor Purity of Crude Peptide
| Impurity Type | Possible Cause | Recommended Action |
| Deletion sequences | Incomplete coupling or deprotection. | Increase coupling times, use a more potent activator (e.g., HATU), or perform double couplings. |
| Side-product formation (e.g., aspartimide) | Base-catalyzed side reaction at Asp or Asn residues.[1] | Use protecting groups like Hmb on the preceding amino acid or a milder base for Fmoc deprotection. |
| Racemization | Activation of the C-terminal carboxyl group. | Add an acidifying agent like formic acid to the mobile phase during purification to suppress ionization. |
Experimental Protocols
Protocol 1: Standard Cleavage of Peptide-X from Resin
-
Preparation: Swell the peptide-resin (1 g) in dichloromethane (B109758) (DCM, 10 mL) for 30 minutes.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the swollen resin and stir at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether (50 mL).
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Protocol 2: Reverse-Phase HPLC Purification of Peptide-X
-
Column: C18, 5 µm, 100 Å, 21.2 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 20-50% B over 30 minutes
-
Flow Rate: 15 mL/min
-
Detection: 220 nm
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the solution onto the equilibrated column.
-
Collect fractions corresponding to the main peak.
-
Analyze fractions by analytical HPLC or mass spectrometry to confirm purity.
-
Pool pure fractions and lyophilize to obtain the final product.
-
Visualizations
Caption: High-level workflow for the synthesis and purification of Peptide-X.
References
Technical Support Center: AR244555 Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of AR244555.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is an inverse agonist of the Mas G-protein coupled receptor. It plays a role in cardiovascular regulation and has been studied for its potential cardioprotective effects. A summary of its key properties is presented in the table below.[1]
| Property | Value |
| Molecular Formula | C23H23ClF2N2O |
| Molecular Weight | 416.89 g/mol |
| Mechanism of Action | Inverse agonist of Mas G-protein signaling |
| Reported Solubility | Soluble in 0.1N HCl (aq) and DMSO |
| IC50 | 186 nM (human) and 348 nM (rat) in inositol (B14025) phosphatase (IP) Gq coupling assays[1] |
Q2: I am observing poor or inconsistent results in my in vivo experiments with this compound. Could this be related to bioavailability?
A2: Yes, poor oral bioavailability is a common issue for compounds with low aqueous solubility and can lead to inconsistent results. This compound's solubility profile suggests that its absorption from the gastrointestinal tract may be limited. Factors such as formulation, pH of the gut, and first-pass metabolism can all impact the amount of drug that reaches systemic circulation.
Q3: What are some general strategies to improve the bioavailability of a compound like this compound?
A3: For poorly soluble drugs, several formulation strategies can be employed to enhance bioavailability. These can be broadly categorized as follows:
-
Physical Modifications: Techniques like micronization or nanosuspension increase the surface area of the drug particles for dissolution.[2]
-
Chemical Modifications: Creating a prodrug or a salt form of the compound can improve its solubility and absorption characteristics.[3][4]
-
Formulation with Excipients:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate.[3]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.
-
pH Modification: Utilizing co-solvents or adjusting the pH of the formulation can enhance solubility.[5]
-
Troubleshooting Guides
Issue: Low this compound concentration in plasma after oral administration.
| Potential Cause | Troubleshooting Step |
| Poor Dissolution | Prepare a micronized suspension of this compound to increase the surface area for dissolution. |
| Inadequate Solubility | Formulate this compound in a vehicle containing a solubilizing agent, such as a cyclodextrin (B1172386) or a co-solvent like PEG 300.[5] |
| Precipitation in the GI Tract | Consider a pH-adjusting formulation or an amorphous solid dispersion to prevent precipitation.[5] |
| First-Pass Metabolism | Co-administer with an inhibitor of relevant metabolic enzymes, if known, in preclinical models. |
Issue: High variability in experimental results between subjects.
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation | Ensure a homogenous and stable formulation. For suspensions, ensure uniform particle size and prevent settling. |
| Food Effects | Standardize the feeding schedule of experimental animals, as food can significantly impact the absorption of some drugs. |
| pH-Dependent Solubility | The solubility of this compound in 0.1N HCl suggests its solubility may be pH-dependent.[1] Differences in gastric pH between subjects could lead to variability. Consider a formulation that maintains the drug in a solubilized state across a range of pH values. |
Experimental Protocols
Protocol: Preparation of a Cyclodextrin-Based Formulation of this compound for Oral Gavage
This protocol describes the preparation of a formulation to improve the aqueous solubility of this compound for oral administration in preclinical models.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in sterile water.
-
Slowly add the calculated amount of this compound to the HP-β-CD solution while stirring continuously.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm filter.
-
Measure the final concentration of this compound in the formulation using a validated analytical method (e.g., HPLC-UV).
-
Store the formulation at 4°C, protected from light.
Visualizations
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
AR244555 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental use of AR244555, a known inverse agonist of the Mas G-protein coupled receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inverse agonist for the Mas G-protein coupled receptor (MasR).[1] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist can reduce the constitutive or basal activity of a receptor in the absence of an agonist.[2][3] this compound has been shown to inhibit the Gq-mediated signaling of the Mas receptor.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO and 0.1N HCl (aq). For long-term storage, it is advisable to store stock solutions in glass vials with screw caps (B75204) at -20°C or -80°C to minimize solvent evaporation and degradation. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound will vary depending on the cell type, receptor expression level, and the specific assay being performed. The reported IC50 values for this compound in inositol (B14025) phosphate (B84403) (IP) Gq coupling assays are 186 nM in human and 348 nM in rat systems.[1] A good starting point for dose-response experiments would be to test a range of concentrations from 1 nM to 10 µM.
Q4: How can I measure the inverse agonist activity of this compound?
Inverse agonism is typically measured by the reduction of a receptor's basal or constitutive activity. Common methods for Gq-coupled receptors like MasR include:
-
Inositol Phosphate (IP) Accumulation Assays: Measure the reduction in basal levels of inositol phosphates.
-
Calcium Mobilization Assays: Monitor for a decrease in spontaneous intracellular calcium release in cells with high MasR constitutive activity.
-
Reporter Gene Assays: Utilize a reporter gene (e.g., luciferase) linked to a downstream signaling element like NFAT (Nuclear Factor of Activated T-cells) to measure a decrease in basal signaling.
Q5: Are there known off-target effects for this compound?
While this compound is reported as a Mas inverse agonist, it is good practice in early-stage experiments to assess potential off-target effects. This can be done by:
-
Testing the compound in a parental cell line that does not express the Mas receptor.
-
Using a structurally different Mas receptor inverse agonist or antagonist to see if the same biological effect is observed.
-
Performing a rescue experiment where the effect of this compound is competed with a known Mas receptor agonist.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable inverse agonist effect. | 1. Low constitutive activity of the Mas receptor in the experimental system.2. Suboptimal concentration of this compound.3. Degradation of the compound.4. Insensitive assay readout. | 1. Overexpress the Mas receptor to increase the level of constitutive activity. Be aware that very high expression can sometimes lead to signaling artifacts.2. Perform a wide dose-response curve (e.g., 1 nM to 30 µM) to ensure the optimal concentration is tested.3. Prepare fresh stock solutions of this compound. Ensure proper storage of the compound.4. Use a more sensitive assay, such as a proximal readout like a G-protein activation assay (e.g., BRET or FRET-based sensors), or amplify the signal in downstream assays. |
| High variability between replicate experiments. | 1. Inconsistent cell passage number or cell density.2. Variability in compound dilution and addition.3. Fluctuations in incubation times or temperatures.4. Instability of this compound in the assay medium. | 1. Use cells within a consistent passage number range and ensure uniform cell seeding density.2. Use calibrated pipettes and prepare fresh serial dilutions for each experiment.3. Strictly control all incubation parameters.4. Assess the stability of this compound under your specific assay conditions. |
| Observed effect is not dose-dependent. | 1. Compound precipitation at higher concentrations.2. Off-target effects at higher concentrations.3. Assay signal saturation. | 1. Visually inspect solutions for precipitation. Determine the solubility limit of this compound in your assay buffer.2. Test for non-specific effects using a control cell line lacking the Mas receptor.3. Optimize the assay to ensure the readout is within the linear range. This may involve reducing cell number, incubation time, or substrate concentration. |
| Difficulty distinguishing inverse agonism from antagonism. | An inverse agonist will reduce the basal activity of the receptor, while a neutral antagonist will only block the action of an agonist and have no effect on its own. | To confirm inverse agonism, you must demonstrate a reduction in the baseline signal in the absence of any agonist. To show antagonism, you would pre-incubate with this compound and then stimulate with a Mas receptor agonist (e.g., Ang-(1-7)) and observe a rightward shift in the agonist's dose-response curve. |
Quantitative Data Summary
| Parameter | Human | Rat | Reference |
| This compound IC50 (IP Gq coupling assay) | 186 nM | 348 nM | [1] |
Experimental Protocols
Inositol Phosphate (IP) Accumulation Assay for Inverse Agonism
This protocol is a representative method for measuring the inverse agonist activity of this compound on the Gq-coupled Mas receptor.
-
Cell Culture and Plating:
-
Culture cells expressing the Mas receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Plate cells in 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Radiolabeling:
-
The day after plating, replace the culture medium with inositol-free medium containing [³H]-myo-inositol (e.g., 1 µCi/mL).
-
Incubate for 18-24 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pools.
-
-
Compound Treatment:
-
Wash the cells with a suitable assay buffer (e.g., HBSS supplemented with 10 mM LiCl). The LiCl is included to inhibit inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of this compound (and a vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the assay buffer and lyse the cells by adding a cold acid solution (e.g., 0.4 M perchloric acid).
-
Incubate on ice for at least 20 minutes.
-
-
Purification and Quantification:
-
Neutralize the cell lysates.
-
Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the inositol phosphates and quantify the radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the scintillation counts against the concentration of this compound.
-
The basal activity is determined from the vehicle-treated wells. A dose-dependent decrease in the signal below the basal level indicates inverse agonism.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
Caption: Signaling pathway of the Mas receptor and the inhibitory action of this compound.
Caption: Experimental workflow for an inositol phosphate accumulation assay.
References
- 1. Community guidelines for GPCR ligand bias: IUPHAR review 32 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the Analysis of Phosphoinositides and Inositol Phosphates | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Validating the Inverse Agonist Activity of AR244555: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of AR244555, a potent and selective inverse agonist of the Mas receptor. The Mas receptor, a G protein-coupled receptor (GPCR), is a key component of the renin-angiotensin system (RAS) and has emerged as a promising therapeutic target for cardiovascular diseases. Understanding the inverse agonist activity of compounds like this compound is crucial for the development of novel therapeutics that can modulate the constitutive activity of this receptor.
Introduction to this compound and Mas Receptor Inverse Agonism
The Mas receptor is known to exhibit constitutive activity, meaning it can signal in the absence of an endogenous agonist.[1] This basal signaling is mediated through its coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent accumulation of inositol (B14025) phosphates.[2] Inverse agonists are compounds that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of the Mas receptor, an inverse agonist like this compound reduces the constitutive, Gq-mediated signaling.[2]
The validation of a compound's inverse agonist activity requires a series of robust in vitro assays to demonstrate its ability to suppress the receptor's basal signaling. This guide details the key experimental protocols and presents the available data for this compound. While the primary focus is on this compound due to the extensive publicly available data, we also briefly discuss other potential Mas receptor inverse agonists for which limited information is available, highlighting the need for further research to identify and characterize alternative chemical scaffolds.
Comparative Analysis of Mas Receptor Inverse Agonists
Therefore, this guide will focus on the robust validation of this compound, presenting its performance data as a benchmark for the evaluation of future Mas receptor inverse agonists.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in inhibiting the constitutive activity of the human Mas receptor.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Inositol Phosphate (B84403) Accumulation | HEK293 with stable Mas expression | IC50 | 186 nM | [2] |
Key Experimental Protocols for Validating Inverse Agonist Activity
The following are detailed methodologies for the key experiments used to validate the inverse agonist activity of this compound at the Mas receptor.
Inositol Phosphate (IP) Accumulation Assay
This assay directly measures the functional consequence of Gq protein activation, which is the primary signaling pathway for the constitutively active Mas receptor. A decrease in the basal level of inositol phosphate accumulation in the presence of the test compound is indicative of inverse agonist activity.
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected with a mammalian expression vector containing the human Mas receptor cDNA. Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Cell Plating: On the day before the assay, the Mas-expressing HEK293 cells are plated into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
-
Labeling with [³H]myo-inositol: The cell culture medium is replaced with inositol-free DMEM containing 1 µCi/mL of [³H]myo-inositol. The cells are then incubated for 16-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.
-
Compound Treatment: After the labeling period, the cells are washed with serum-free DMEM containing 10 mM LiCl. The cells are then incubated with various concentrations of the test compound (e.g., this compound) or vehicle for 1 hour at 37°C. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Extraction of Inositol Phosphates: The incubation is terminated by aspirating the medium and adding ice-cold 0.5 M perchloric acid. The cells are incubated on ice for 30 minutes to allow for cell lysis and extraction of soluble inositol phosphates.
-
Purification and Quantification: The acid extracts are neutralized, and the total inositol phosphates are separated from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns). The radioactivity of the eluted inositol phosphates is quantified by liquid scintillation counting.
-
Data Analysis: The amount of radioactivity is plotted against the concentration of the test compound. The concentration of the compound that produces 50% of the maximal inhibition of basal inositol phosphate accumulation is determined as the IC50 value.
GTPγS Binding Assay
This assay measures the direct interaction between the GPCR and its cognate G protein. In the constitutively active state, the Mas receptor promotes the exchange of GDP for GTP on the Gαq subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G protein in its active state. An inverse agonist will decrease the basal level of [³⁵S]GTPγS binding.
Protocol:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the Mas receptor. Cells are harvested, and homogenized in a buffer containing protease inhibitors. The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at a high speed to pellet the cell membranes. The membrane pellet is resuspended in an appropriate assay buffer and stored at -80°C.
-
Assay Components: The assay is performed in a buffer containing MgCl₂, NaCl, GDP, and protease inhibitors.
-
Compound Incubation: Cell membranes are incubated with various concentrations of the test compound (e.g., this compound) or vehicle in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS. The mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding to the G proteins.
-
Termination of Reaction: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of the test compound. The IC50 value is determined as the concentration of the compound that inhibits 50% of the basal [³⁵S]GTPγS binding.
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using the DOT language.
References
- 1. Inhibition of Mas G-protein signaling improves coronary blood flow, reduces myocardial infarct size, and provides long-term cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atypical signaling and functional desensitization response of MAS receptor to peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mas Receptor Modulators: AR244555 in Focus
For Researchers, Scientists, and Drug Development Professionals
The Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), has emerged as a promising therapeutic target for a range of cardiovascular and inflammatory diseases. Modulation of this G protein-coupled receptor (GPCR) by agonists, antagonists, and inverse agonists offers the potential for novel therapeutic interventions. This guide provides a comparative overview of the inverse agonist AR244555 alongside other key Mas receptor modulators, supported by available experimental data.
Data Presentation: A Comparative Look at Mas Receptor Modulators
The following table summarizes the quantitative data for this compound and other representative Mas receptor modulators. It is important to note that these values are collated from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | Modulator Type | Target | Assay Type | Species | Potency/Affinity | Reference |
| This compound | Inverse Agonist | Mas Receptor | Gq Coupling (Inositol Phosphate Accumulation) | Human | IC₅₀ = 186 nM | [1] |
| Mas Receptor | Gq Coupling (Inositol Phosphate Accumulation) | Rat | IC₅₀ = 348 nM | [1] | ||
| Angiotensin-(1-7) | Agonist (Endogenous) | Mas Receptor | Radioligand Competition Binding | - | IC₅₀ = 6.9 nM | |
| Mas Receptor | Radioligand Binding | Human | K_d_ ≈ 250 nM | |||
| AVE 0991 | Agonist | Mas Receptor | Radioligand Competition Binding | Monkey | IC₅₀ = 47.5 nM | |
| A-779 | Antagonist | Mas Receptor | Radioligand Competition Binding | - | IC₅₀ = 0.3 nM |
IC₅₀: Half-maximal inhibitory concentration; K_d_: Equilibrium dissociation constant.
Mas Receptor Signaling Pathways
The Mas receptor exhibits functional selectivity, meaning different ligands can activate distinct downstream signaling pathways. This phenomenon, also known as biased agonism, is crucial for understanding the diverse physiological effects of Mas receptor modulators.
Agonist-Mediated Signaling
Agonists like the endogenous peptide Angiotensin-(1-7) and the non-peptide mimetic AVE 0991 typically activate protective signaling cascades. A key pathway involves the coupling to G proteins that activate Phosphoinositide 3-kinase (PI3K). This leads to the phosphorylation and activation of Akt (Protein Kinase B), which in turn phosphorylates and activates endothelial Nitric Oxide Synthase (eNOS), resulting in the production of nitric oxide (NO). NO is a potent vasodilator with anti-inflammatory and anti-thrombotic properties. Another pathway activated by these agonists involves Phospholipase A2 (PLA2), leading to the release of arachidonic acid.
References
A Comparative Guide to AR244555 and Angiotensin-(1-7) in Cardiac Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental non-peptide Mas receptor inverse agonist, AR244555, and the endogenous peptide, Angiotensin-(1-7), focusing on their roles and mechanisms in regulating cardiac function. This document summarizes key experimental findings, presents quantitative data, and outlines relevant methodologies to inform future research and drug development in cardiovascular disease.
Introduction: The Angiotensin-(1-7)/Mas Receptor Axis
The Renin-Angiotensin System (RAS) plays a critical role in cardiovascular homeostasis. A key protective arm of the RAS is the Angiotensin-Converting Enzyme 2 (ACE2)/Angiotensin-(1-7)/Mas receptor axis. Angiotensin-(1-7) [Ang-(1-7)], a heptapeptide, is a primary agonist of the Mas receptor, a G protein-coupled receptor. Activation of the Mas receptor by Ang-(1-7) generally counteracts the detrimental effects of the classical RAS arm (ACE/Angiotensin II/AT1 receptor), which promotes vasoconstriction, inflammation, and fibrosis.[1][2][3] This counter-regulatory action makes the Ang-(1-7)/Mas receptor axis a promising therapeutic target for cardiovascular diseases, including heart failure.
This compound has been identified as a selective inverse agonist of the Mas receptor.[2] Inverse agonists are compounds that bind to the same receptor as an agonist but elicit an opposite pharmacological response. In the context of the Mas receptor, this compound is expected to inhibit its basal activity and antagonize the effects of agonists like Ang-(1-7). This guide will explore the known effects of both compounds on cardiac function, drawing from available preclinical data.
Comparative Effects on Cardiac Function
Direct in vivo comparative studies on the effects of this compound and Ang-(1-7) on cardiac function are limited in the current literature. However, by examining their individual effects, a comparative understanding can be constructed.
Angiotensin-(1-7): A Cardioprotective Peptide
Numerous studies have demonstrated the beneficial effects of Ang-(1-7) on the heart, particularly in the context of cardiac remodeling and heart failure.
-
Improved Cardiac Contractility and Relaxation: In a rat model of heart failure, Ang-(1-7) has been shown to augment left ventricular (LV) contractility and relaxation, leading to increased end-systolic elastance (EES) and decreased time constant of isovolumic relaxation (τ).[1] At the cellular level, it increases myocyte contraction and relaxation, an effect mediated by the Mas receptor and involving nitric oxide and bradykinin (B550075) pathways.[1]
-
Anti-hypertrophic and Anti-fibrotic Effects: Ang-(1-7) has been shown to prevent and reverse cardiac hypertrophy and fibrosis in various experimental models. It inhibits protein synthesis in cardiomyocytes and attenuates the pro-hypertrophic signaling induced by Angiotensin II.[4][5] Chronic infusion of Ang-(1-7) has been found to reduce cardiac fibrosis in models of hypertension.[4]
-
Enhanced Cardiac Output: In anesthetized rats, low-dose infusion of Ang-(1-7) has been observed to significantly increase cardiac output and stroke volume while reducing total peripheral resistance.[4]
This compound: A Mas Receptor Inverse Agonist with Anti-fibrotic Potential
The available data on this compound primarily comes from in vitro studies focusing on its role in cardiac fibrosis.
-
Attenuation of Pro-fibrotic Signaling: In a study using adult human cardiac fibroblasts, the Mas receptor agonist AR234960 was shown to increase the expression of connective tissue growth factor (CTGF), a key mediator of fibrosis. This pro-fibrotic effect was attenuated by the Mas receptor inverse agonist this compound, suggesting its potential to counteract pathological fibrotic processes in the heart.[2]
Due to the lack of in vivo studies on this compound's effect on cardiac hemodynamics, a direct quantitative comparison with Ang-(1-7) on parameters like ejection fraction and cardiac output is not currently possible.
Data Presentation
The following tables summarize the quantitative data available for Angiotensin-(1-7) from preclinical studies. No equivalent in vivo data for this compound on these specific cardiac parameters has been identified in the reviewed literature.
Table 1: Effects of Angiotensin-(1-7) on Cardiac Hemodynamics in Rats
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Cardiac Output | Anesthetized Wistar Rats | Low-dose Ang-(1-7) infusion | Significant increase | [4] |
| Stroke Volume | Anesthetized Wistar Rats | Low-dose Ang-(1-7) infusion | Significant increase | [4] |
| Total Peripheral Resistance | Anesthetized Wistar Rats | Low-dose Ang-(1-7) infusion | Significant reduction | [4] |
| Left Ventricular End-Diastolic Pressure | Rats with Myocardial Infarction | Chronic Ang-(1-7) infusion | 40% reduction | [5] |
Table 2: Effects of Angiotensin-(1-7) on Left Ventricular and Myocyte Function in Heart Failure Rats
| Parameter | Measurement Level | Treatment | Outcome | Reference |
| End-Systolic Elastance (EES) | Left Ventricle | Ang-(1-7) | 51% increase | [1] |
| Tau (τ) | Left Ventricle | Ang-(1-7) | Decrease | [1] |
| Myocyte Contraction (dL/dtmax) | Cardiomyocyte | Ang-(1-7) | 30% increase | [1] |
| Myocyte Relaxation (dR/dtmax) | Cardiomyocyte | Ang-(1-7) | 41% increase | [1] |
Signaling Pathways
The signaling pathways of Ang-(1-7) through the Mas receptor are multifaceted and contribute to its cardioprotective effects. The mechanism of this compound is to act as an inverse agonist at this same receptor, thereby inhibiting its downstream signaling.
Caption: Signaling pathway of Angiotensin-(1-7) via the Mas receptor and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies from key studies investigating the effects of Angiotensin-(1-7) and this compound.
5.1. In Vivo Infusion of Angiotensin-(1-7) in a Rat Model of Heart Failure
-
Animal Model: Male Sprague-Dawley rats with heart failure induced by coronary artery ligation.
-
Drug Administration: Two weeks after myocardial infarction, rats received a continuous intravenous infusion of Ang-(1-7) (24 μg/kg per hour) or saline for 8 weeks via an osmotic minipump.
-
Cardiac Function Assessment: Hemodynamic parameters were measured using a pressure-volume conductance catheter inserted into the left ventricle. This allowed for the determination of parameters such as left ventricular end-diastolic pressure, dP/dtmax, and coronary flow.[5]
5.2. In Vitro Study of this compound on Human Cardiac Fibroblasts
-
Cell Culture: Adult human cardiac fibroblasts were cultured and treated with the Mas receptor agonist AR234960 to induce a pro-fibrotic response.
-
Drug Treatment: The Mas inverse agonist this compound was co-administered to assess its ability to attenuate the effects of the agonist.
-
Endpoint Analysis: The expression of connective tissue growth factor (CTGF) mRNA and protein levels were quantified using real-time PCR and Western blotting, respectively, to evaluate the anti-fibrotic potential of this compound.[2]
5.3. Experimental Workflow for In Vivo Cardiac Function Assessment
The following diagram illustrates a general workflow for assessing the in vivo cardiac effects of a test compound in a rodent model of heart failure.
Caption: A generalized experimental workflow for in vivo cardiac function studies.
Conclusion and Future Directions
Angiotensin-(1-7) has well-documented cardioprotective effects, improving cardiac contractility, reducing hypertrophy and fibrosis, and enhancing overall cardiac function in various preclinical models of heart disease. Its mechanism of action through the Mas receptor presents a strong rationale for therapeutic intervention.
This compound, as a Mas receptor inverse agonist, demonstrates the ability to counteract pro-fibrotic signaling in vitro. This suggests a potential therapeutic application in diseases characterized by excessive cardiac fibrosis. However, the in vivo effects of this compound on cardiac hemodynamics and function remain to be elucidated.
Future research should focus on:
-
In vivo studies of this compound: Conducting preclinical studies in relevant animal models of heart failure to evaluate the effects of this compound on cardiac function parameters such as ejection fraction, cardiac output, and blood pressure.
-
Direct Comparative Studies: Designing head-to-head studies comparing the in vivo effects of Ang-(1-7) and this compound to delineate their opposing actions on the heart.
-
Elucidating the role of Mas receptor basal activity: Investigating the physiological and pathophysiological consequences of inhibiting the basal activity of the Mas receptor with inverse agonists like this compound.
A deeper understanding of the pharmacological modulation of the Mas receptor with both agonists and inverse agonists will be crucial for the development of novel and targeted therapies for cardiovascular diseases.
References
- 1. Cellular Basis of Angiotensin-(1–7)-Induced Augmentation of Left Ventricular Functional Performance in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mas receptor: a potential strategy in the management of ischemic cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Effect of Angiotensin(1-7) on Heart Function in an Experimental Rat Model of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
A Comparative Analysis of AR244555 and AVE 0991: Modulators of the Angiotensin-(1-7)/Mas Receptor Axis
For Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin system (RAS) plays a critical role in cardiovascular and physiological regulation. Beyond the classical vasoconstrictor axis mediated by angiotensin II and its type 1 receptor (AT1R), a counter-regulatory axis involving angiotensin-(1-7) [Ang-(1-7)] and its receptor, Mas, has emerged as a promising therapeutic target. This protective axis is associated with vasodilation, anti-inflammatory, and anti-fibrotic effects.[1][2] This guide provides a detailed comparative analysis of two key pharmacological tools used to investigate the Mas receptor: AR244555, a Mas inverse agonist, and AVE 0991, a Mas agonist.
Overview of this compound and AVE 0991
This compound and AVE 0991 are small molecule, nonpeptide modulators of the Mas receptor, offering significant advantages over peptide-based ligands in terms of oral bioavailability and resistance to degradation.[1] this compound acts as an inverse agonist, inhibiting the constitutive activity of the Mas receptor, particularly its coupling to Gq proteins.[3][4] This inhibitory action has been shown to have cardioprotective effects in the context of ischemia-reperfusion injury.[3][5]
Conversely, AVE 0991 is a selective agonist of the Mas receptor.[1] By mimicking the effects of the endogenous ligand Ang-(1-7), AVE 0991 stimulates downstream signaling pathways that lead to beneficial cardiovascular and renal effects.[1][6]
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and AVE 0991, providing a basis for their comparative assessment.
Table 1: Receptor Binding and Functional Activity
| Parameter | This compound | AVE 0991 | Reference |
| Target | Mas Receptor | Mas Receptor | [1][3] |
| Activity | Inverse Agonist | Agonist | [1][3] |
| IC50 (Gq signaling) | Human: 186 nMRat: 348 nM (Inositol Phosphate (B84403) Assay) | Not Applicable | [7] |
| IC50 (Binding) | Not explicitly reported | 21 ± 35 nM ([125I]-Ang-(1-7) competition, bovine aortic endothelial cells)47.5 nM ([125I]-Ang-(1-7) competition, Mas-transfected COS cells) | [6][8] |
Table 2: In Vitro and In Vivo Effects
| Effect | This compound | AVE 0991 | Reference |
| Coronary Flow | Increased | Not explicitly reported to increase | [3] |
| Myocardial Infarct Size | Reduced | Not explicitly reported to reduce | [3] |
| Cardiomyocyte Apoptosis | Decreased | Not explicitly reported to decrease | [3] |
| Nitric Oxide (NO) Production | Not reported | Increased | [8] |
| Antidiuretic Effect | Not reported | Observed in water-loaded mice | [6] |
Signaling Pathways
The differential effects of this compound and AVE 0991 stem from their opposing actions on the Mas receptor and its downstream signaling cascades. The Mas receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist.[9][10]
This compound: Inhibition of Constitutive Gq Signaling
This compound functions as an inverse agonist by suppressing the constitutive Gq-protein signaling of the Mas receptor. This leads to the inhibition of phospholipase C (PLC) activation and subsequent reduction in the accumulation of inositol (B14025) phosphates, which are second messengers involved in calcium mobilization.[4][7]
Caption: this compound inhibits the constitutive Gq signaling of the Mas receptor.
AVE 0991: Activation of the PI3K/Akt/eNOS Pathway
AVE 0991, as a Mas receptor agonist, mimics the action of Ang-(1-7) to stimulate beneficial downstream pathways. A key pathway activated by AVE 0991 is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) pathway. This leads to the production of nitric oxide (NO), a potent vasodilator.[11]
Caption: AVE 0991 activates the PI3K/Akt/eNOS pathway via the Mas receptor.
Experimental Protocols
Inositol Phosphate Accumulation Assay (for this compound)
This assay is used to determine the inverse agonist activity of this compound on Gq-coupled receptors.
-
Cell Culture: HEK293 cells stably expressing the human or rat Mas receptor are cultured in appropriate media.
-
Labeling: Cells are labeled overnight with [3H]myo-inositol.
-
Treatment: Cells are washed and incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and the test compound (this compound) at various concentrations.
-
Lysis and Extraction: The reaction is stopped, and cells are lysed. The inositol phosphates are extracted.
-
Quantification: The amount of [3H]inositol phosphates is quantified using scintillation counting. A decrease in inositol phosphate levels in the presence of this compound compared to the basal level indicates inverse agonist activity.[7]
Caption: Workflow for the inositol phosphate accumulation assay.
Radioligand Binding Assay (for AVE 0991)
This competitive binding assay is used to determine the affinity of AVE 0991 for the Mas receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the Mas receptor (e.g., bovine aortic endothelial cells or Mas-transfected cells).
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]-Ang-(1-7)) and increasing concentrations of the unlabeled competitor (AVE 0991).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of AVE 0991 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[6][8]
Caption: Workflow for the radioligand binding assay.
Conclusion
This compound and AVE 0991 represent invaluable tools for dissecting the physiological and pathophysiological roles of the Mas receptor. As an inverse agonist, this compound is crucial for studying the consequences of inhibiting the receptor's constitutive activity, with demonstrated potential in cardioprotection. AVE 0991, a potent agonist, allows for the exploration of the therapeutic benefits of activating the protective arm of the RAS. The distinct mechanisms of action and downstream signaling effects of these two compounds, as detailed in this guide, provide a solid foundation for their application in cardiovascular research and drug development. Future studies directly comparing these two compounds in various experimental models will further elucidate the therapeutic potential of modulating the Mas receptor.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The Vasoactive Mas Receptor in Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mas G-protein signaling improves coronary blood flow, reduces myocardial infarct size, and provides long-term cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Atypical signaling and functional desensitization response of MAS receptor to peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atypical Signaling and Functional Desensitization Response of MAS Receptor to Peptide Ligands | PLOS One [journals.plos.org]
- 10. MAS1 MAS1 proto-oncogene, G protein-coupled receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Angiotensin-(1-7) through receptor Mas mediates endothelial nitric oxide synthase activation via Akt-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cardioprotective Promise of AR244555: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the novel drug candidate AR244555 with established and emerging cardioprotective agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details underlying mechanisms, and presents standardized protocols to facilitate objective evaluation and future research.
Executive Summary
This compound, a potent and selective inverse agonist of the Mas G-protein coupled receptor, has demonstrated significant cardioprotective effects in preclinical models of ischemia-reperfusion injury. This guide compares its efficacy with Simvastatin, a widely used statin with known pleiotropic cardioprotective effects, and Arjunolic acid, a natural compound with recognized heart-protective properties. The data presented herein confirms the therapeutic potential of this compound as a novel approach to mitigating myocardial damage.
Comparative Data on Cardioprotective Efficacy
The following tables summarize the quantitative effects of this compound, Simvastatin, and Arjunolic acid on key indicators of cardioprotection.
Table 1: Effect on Myocardial Infarct Size
| Compound | Animal Model | Ischemia Duration | Reperfusion Duration | Dose/Concentration | Infarct Size Reduction (%) | Reference |
| This compound | Rat (Langendorff) | 30 min | 120 min | 1 µM | ~50% | [1] |
| Simvastatin | Mouse | 30 min | 24 hours | 1 mg/kg | 51% | [1] |
| Arjunolic Acid | Rat | N/A (LPS-induced injury) | N/A | 20 mg/kg | Significant reduction in cardiac injury markers | [2] |
Table 2: Effect on Cardiomyocyte Apoptosis
| Compound | Model | Method | Key Findings | Reference |
| This compound | Rat Cardiomyocytes | TUNEL Assay | Decreased number of apoptotic cells | [1] |
| Simvastatin | Human Cardiomyocytes | Cytofluorimetric analysis | Reduced Doxorubicin-induced apoptosis | [3] |
| Arjunolic Acid | Mouse (LPS-induced) | Caspase-3, -8, -9 activity | Significant decrease in cardiac caspases | [2] |
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of these compounds are mediated by distinct signaling pathways.
This compound Signaling Pathway
References
- 1. ahajournals.org [ahajournals.org]
- 2. In vivo evaluation of the protective effects of arjunolic acid against lipopolysaccharide-induced septic myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myocardial infarction in rats. Infarct size, myocyte hypertrophy, and capillary growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of AR244555 Across Different Cell Lines: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of AR244555, a known Mas inverse agonist, across different cell line models. The data presented herein is compiled from available in vitro studies to offer a cross-validation of its biological activities and to elucidate its mechanism of action in various cellular contexts.
Summary of this compound Effects
This compound is a potent inverse agonist of the Mas receptor, a G protein-coupled receptor involved in the renin-angiotensin system. Its effects are primarily linked to the inhibition of Mas receptor-mediated signaling pathways. This guide summarizes the key quantitative data on the inhibitory effects of this compound in different cell systems.
Table 1: Comparative Inhibitory Activity of this compound
| Cell Line/System | Assay Type | Measured Effect | IC50 Value |
| Human Cells | Inositol (B14025) Phosphatase (IP) Gq Coupling Assay | Inhibition of Mas G-protein signaling | 186 nM |
| Rat Cells | Inositol Phosphatase (IP) Gq Coupling Assay | Inhibition of Mas G-protein signaling | 348 nM |
| AdMas-infected Cardiomyocytes | Inositol 1,4,5-trisphosphate (IP3) Accumulation | Dose-dependent inhibition | Not specified |
| Mas Overexpressing Myocytes | Cellular Morphology | Attenuation of sarcomeric organization and cell enlargement | Not specified |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited are provided below.
Inositol Phosphatase (IP) Gq Coupling Assay
This assay is designed to measure the inhibitory effect of this compound on Mas receptor-mediated Gq protein signaling.
Protocol:
-
Cell Culture: Human and rat cell lines endogenously or recombinantly expressing the Mas receptor are cultured in appropriate media to 80-90% confluency.
-
Cell Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Stimulation: Cells are then stimulated with a known Mas receptor agonist to induce Gq protein activation and subsequent inositol phosphate (B84403) production.
-
Lysis and Extraction: Cells are lysed, and the inositol phosphates are extracted.
-
Quantification: The amount of inositol phosphate is quantified using a commercially available kit or by radiometric detection following chromatographic separation.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of inositol phosphate production against the concentration of this compound.
Inositol 1,4,5-trisphosphate (IP3) Accumulation Assay in AdMas-infected Cardiomyocytes
This experiment specifically measures the ability of this compound to block the production of the second messenger IP3 in cardiomyocytes overexpressing the Mas receptor.
Protocol:
-
Cardiomyocyte Culture and Infection: Primary or cultured cardiomyocytes are infected with an adenovirus encoding the Mas receptor (AdMas) to ensure high levels of receptor expression.
-
Cell Labeling: Cells are labeled with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
Treatment and Stimulation: Cells are treated with different concentrations of this compound prior to stimulation with a Mas agonist.
-
Extraction of Inositol Phosphates: The reaction is stopped, and inositol phosphates are extracted using perchloric acid followed by neutralization.
-
Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography, and the amount of [3H]-IP3 is determined by liquid scintillation counting.
-
Analysis: The dose-dependent inhibition of IP3 accumulation by this compound is determined.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for evaluating this compound inhibitory activity.
Caption: this compound inhibits Mas receptor-mediated Gq-PLC signaling.
Disclaimer: The available data on the cross-validation of this compound effects in a wide range of different cell lines is limited. The information presented in this guide is based on the currently accessible scientific literature. Further studies are required to establish a comprehensive comparative profile of this compound across a broader panel of cell lines to fully understand its therapeutic potential and cellular mechanisms.
Comparative Efficacy of AR244555 and Standard Cardioprotective Agents in Ischemia-Reperfusion Injury
A comprehensive analysis of AR244555, a novel Mas G-protein signaling inverse agonist, in comparison to standard cardioprotective agents such as Metoprolol (B1676517), Ramipril (B1678797), and Cyclosporine A. This guide evaluates their efficacy in preclinical models of myocardial infarction, detailing the underlying mechanisms of action and experimental protocols.
The management of acute myocardial infarction (AMI) and the mitigation of subsequent ischemia-reperfusion (I/R) injury are critical challenges in cardiovascular medicine. While standard therapies have improved outcomes, a significant need remains for novel agents that can offer enhanced cardioprotection. This guide provides a detailed comparison of the investigational drug this compound against established cardioprotective agents: the beta-blocker Metoprolol, the ACE inhibitor Ramipril, and the experimental mPTP inhibitor Cyclosporine A.
Mechanism of Action: A Divergence in Cardioprotective Strategies
The cardioprotective effects of these agents stem from their distinct molecular targets and signaling pathways.
This compound is a nonpeptide inverse agonist of the Mas G-protein-coupled receptor.[1][2] In the context of myocardial I/R injury, the activation of Mas is believed to contribute to the detrimental effects. By acting as an inverse agonist, this compound reduces the constitutive activity of the Mas receptor, which is coupled to the Gq protein and subsequently activates the phospholipase C (PLC) pathway.[1] Inhibition of this signaling cascade has been shown to improve coronary blood flow, reduce cardiomyocyte apoptosis, and ultimately limit infarct size.[1][2]
Metoprolol , a selective β1-adrenergic receptor antagonist, is a cornerstone of post-AMI therapy. Its primary mechanism involves blocking the effects of catecholamines on the heart, leading to a decrease in heart rate, blood pressure, and myocardial contractility, thereby reducing myocardial oxygen demand.[3] Beyond these hemodynamic effects, metoprolol has been shown to have a direct cardioprotective role by reducing inflammatory responses and apoptosis in the ischemic myocardium.[4]
Ramipril , an angiotensin-converting enzyme (ACE) inhibitor, exerts its cardioprotective effects by modulating the renin-angiotensin-aldosterone system (RAAS).[5] By inhibiting ACE, ramipril reduces the production of angiotensin II, a potent vasoconstrictor and promoter of cardiac hypertrophy and fibrosis.[5] This leads to vasodilation, reduced cardiac afterload, and attenuation of adverse cardiac remodeling following myocardial infarction.
Cyclosporine A , an immunosuppressant, has been investigated for its cardioprotective properties due to its ability to inhibit the opening of the mitochondrial permeability transition pore (mPTP).[6][7][8] The opening of the mPTP is a critical event in I/R injury, leading to mitochondrial dysfunction and cell death.[6][7][8][9] By preventing mPTP opening, Cyclosporine A helps to preserve mitochondrial integrity and reduce cardiomyocyte death.
Efficacy in Preclinical Models of Myocardial Infarction
The following tables summarize the quantitative data on the efficacy of this compound and standard cardioprotective agents in reducing myocardial infarct size and improving cardiac function in preclinical models of I/R injury.
Table 1: Reduction of Myocardial Infarct Size
| Agent | Animal Model | Infarct Size (% of Area at Risk) | Reference |
| Vehicle Control | Rat | 45.0 ± 2.0 | [1] |
| This compound | Rat | 26.0 ± 3.0 | [1] |
| Vehicle Control | Rat | 33.7 ± 1.8 | [10] |
| Metoprolol | Rat | No significant reduction | [11] |
| Vehicle Control | Diabetic Rat | Not specified | [12] |
| Ramipril | Diabetic Rat | Significantly reduced vs. I/R | [12] |
| Vehicle Control | Rat | 28.9 ± 1.0 | [10] |
| Cyclosporine A | Rat | 15.0 (vs. 25.0 in DCD hearts) | [13] |
*p < 0.05 vs. Vehicle Control
Table 2: Improvement in Cardiac Function (Post-I/R)
| Agent | Animal Model | Left Ventricular Ejection Fraction (%) | Left Ventricular Fractional Shortening (%) | Reference |
| Vehicle Control | Rat | 38.0 ± 3.0 | 18.0 ± 2.0 | [1] |
| This compound | Rat | 55.0 ± 4.0 | 28.0 ± 3.0 | [1] |
| Vehicle Control | Rat | Not specified | Reduced by 17% vs. baseline | [14] |
| Metoprolol | Rat | Improved vs. vehicle | Improved vs. vehicle | [14] |
| Vehicle Control | Diabetic Rat | Not specified | Not specified | [12] |
| Ramipril | Diabetic Rat | Improved myocardial morphology | Improved myocardial morphology | [12] |
| Vehicle Control | Rat | Not specified | Not specified | [13] |
| Cyclosporine A | Rat | Significantly better in transplanted hearts | Not specified | [13] |
*p < 0.05 vs. Vehicle Control
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Experimental Protocols
A standardized experimental protocol is crucial for the comparative evaluation of cardioprotective agents. The following methodologies are based on published preclinical studies in rat models of myocardial I/R injury.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthesia: Intraperitoneal injection of sodium pentobarbital (B6593769) or inhalation of isoflurane.
-
Ventilation: Mechanical ventilation with room air supplemented with oxygen.
2. Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is identified and a suture is passed around it.
-
The ends of the suture are threaded through a small vinyl tube to form a snare for reversible occlusion.
3. Ischemia-Reperfusion Protocol:
-
Ischemia: The LAD artery is occluded by tightening the snare for a duration of 30 to 45 minutes.[10][15] Successful occlusion is confirmed by the appearance of a pale color in the myocardial tissue.
-
Reperfusion: The snare is released to allow for reperfusion of the coronary artery for a period ranging from 2 hours to 14 days, depending on the study endpoints.[14][15]
4. Drug Administration:
-
This compound: Administered as an intravenous bolus or infusion immediately before the onset of reperfusion.[1]
-
Metoprolol: Typically administered intravenously prior to reperfusion.[14]
-
Ramipril: Administered orally for a period of weeks leading up to the I/R injury to assess its chronic protective effects.[12]
-
Cyclosporine A: Administered as an intravenous bolus at the time of reperfusion.[13]
5. Assessment of Cardioprotection:
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the LAD is re-occluded. The area at risk is delineated by perfusion with Evans blue dye, and the infarct size is determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC). Infarct size is expressed as a percentage of the area at risk.
-
Cardiac Function Assessment: Echocardiography is performed at baseline and at various time points post-reperfusion to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS) as indicators of systolic function.
Conclusion
This compound demonstrates significant cardioprotective efficacy in a preclinical rat model of ischemia-reperfusion injury, comparable to or exceeding that of some standard and experimental agents. Its novel mechanism of action, targeting the Mas G-protein signaling pathway, presents a promising new therapeutic avenue for the treatment of acute myocardial infarction. The data suggest that inhibition of Mas signaling can effectively reduce infarct size and improve long-term cardiac function.
In comparison, Metoprolol and Ramipril, while effective through different mechanisms, have shown variable results in preclinical models in terms of direct infarct size reduction, with their benefits often being more pronounced in chronic settings and through hemodynamic modifications. Cyclosporine A, a direct inhibitor of a key event in reperfusion injury, has shown promise but also faces challenges in clinical translation.
Further investigation, including studies in larger animal models and eventually human clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its place in the armamentarium of cardioprotective agents. The detailed experimental protocols and pathway analyses provided in this guide offer a framework for such future comparative studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Inhibition of Mas G-protein signaling improves coronary blood flow, reduces myocardial infarct size, and provides long-term cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of metoprolol on myocardial apoptosis after coronary microembolization in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renin–Angiotensin-System-Induced Cardiac Remodelling | Encyclopedia MDPI [encyclopedia.pub]
- 6. The mitochondrial permeability transition pore and ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mitochondrial permeability transition pore and its role in myocardial ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Inhibiting mitochondrial permeability transition pore opening at reperfusion protects against ischaemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of a combination of metoprolol and dazmegrel on myocardial infarct size in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Study on ultrastructure of cardioprotection of ramipril against ischemia/reperfusion injury in diabetic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Infarct Size With Incremental Global Myocardial Ischemia Times: Cyclosporine A in Donation After Circulatory Death Rat Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cardioprotective efficacy of TVP1022 against ischemia/reperfusion injury and cardiac remodeling in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of the Ligation and Reperfusion Timeframe on Maximal Ischemia-Reperfusion Injury in Diverse Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of AR244555's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AR244555's performance with other alternatives, supported by experimental data. The focus is on the independent verification of its mechanism as a Mas receptor inverse agonist and its potential therapeutic implications in cardioprotection.
This compound has been identified as a potent and selective nonpeptide inverse agonist of the Mas receptor, a G-protein coupled receptor involved in cardiovascular regulation.[1][2][3] Its mechanism of action centers on the inhibition of the constitutive activity of the Mas receptor, which is known to couple to the Gq protein, leading to the activation of phospholipase C and subsequent accumulation of inositol (B14025) phosphates.[1][2] This guide delves into the experimental evidence supporting this mechanism and compares this compound with other modulators of the Mas receptor.
Comparative Analysis of Mas Receptor Modulators
The following table summarizes the quantitative data for this compound and other relevant compounds that modulate the Mas receptor, providing a basis for comparing their potency and effects.
| Compound | Class | Target | Assay | IC50/EC50 | Key Findings | Reference |
| This compound | Inverse Agonist | Human Mas | Inositol Phosphatase (IP) Gq coupling | 186 nM | Dose-dependent inhibition of inositol 1,4,5-trisphosphate accumulation. Attenuated sarcomeric organization and cell enlargement in Mas overexpressing myocytes. | [3] |
| This compound | Inverse Agonist | Rat Mas | Inositol Phosphatase (IP) Gq coupling | 348 nM | Increased coronary flow and provided protection from ischemia-reperfusion injury in rat hearts. | [3] |
| AR234960 | Agonist | Human Mas | Inositol Phosphatase (IP) Gq coupling | - | Increased both mRNA and protein levels of connective tissue growth factor (CTGF) in human cardiac fibroblasts. | [4][5] |
| AVE 0991 | Agonist | Mas Receptor | - | - | A nonpeptide mimic of Angiotensin-(1-7) effects. | [6] |
| CGEN 856S | Agonist | Mas Receptor | - | - | Attenuated isoproterenol-induced cardiac remodeling and myocardial infarction injury in rats. | |
| Angiotensin-(1-7) | Endogenous Agonist | Mas Receptor | - | - | Exerts vasodilatory, antiproliferative, and anti-inflammatory effects. | [7] |
| A779 | Antagonist | Mas Receptor | - | - | A selective peptide antagonist of the Mas receptor. | [8] |
In-Depth Look at this compound's Cardioprotective Effects
Studies have demonstrated the cardioprotective potential of this compound in preclinical models of myocardial ischemia-reperfusion injury.
| Experimental Model | Treatment | Outcome Measures | Results | Reference |
| Isolated Rat Hearts (Langendorff) | This compound | Coronary Flow | Modest but significant increase. | [3] |
| Isolated Rat Hearts (Langendorff) | This compound | Arrhythmias | Reduced incidence during ischemia-reperfusion. | [2] |
| Isolated Rat Hearts (Langendorff) | This compound | Infarct Size | Significantly reduced. | [2] |
| Isolated Rat Hearts (Langendorff) | This compound | Cardiomyocyte Apoptosis | Decreased apoptotic cell death. | [2] |
| In vivo Rat Model of Myocardial Infarction | This compound (administered before ischemia or reperfusion) | Long-term Cardiac Function | Improved long-term cardiac function. | [1][2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental verification of this compound's mechanism, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: Mas Receptor Constitutive Signaling and Inhibition by this compound.
Figure 2: Workflow for the Inositol Phosphate Accumulation Assay.
Figure 3: Workflow for the Ischemia-Reperfusion Injury Model.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for independent verification and replication.
Inositol Phosphate (IP) Gq Coupling Assay
This assay is designed to measure the accumulation of inositol phosphates, a downstream product of Gq protein-coupled receptor activation.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For experiments, cells are transiently transfected with a plasmid encoding the human or rat Mas receptor using a suitable transfection reagent. Alternatively, neonatal rat ventricular myocytes (NRVMs) can be infected with an adenovirus encoding the Mas receptor (AdMas).
-
Metabolic Labeling: 24-48 hours post-transfection/infection, cells are incubated overnight in inositol-free DMEM containing [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Compound Treatment: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) for a specified time before the addition of various concentrations of this compound or other test compounds.
-
Extraction of Inositol Phosphates: The reaction is terminated by the addition of ice-cold perchloric acid. The cell lysates are then neutralized, and the soluble inositol phosphates are separated from the insoluble material by centrifugation.
-
Quantification: The total inositol phosphates are separated by anion-exchange chromatography (e.g., using Dowex AG1-X8 columns) and quantified by liquid scintillation counting. The results are typically expressed as a percentage of the basal or agonist-stimulated response.
Sarcomeric Organization and Cell Enlargement Assay
This assay assesses the effect of Mas receptor modulation on cardiomyocyte morphology.
-
Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured on coverslips coated with a suitable extracellular matrix protein (e.g., fibronectin or laminin).
-
Adenoviral Infection: Myocytes are infected with an adenovirus encoding the Mas receptor (AdMas) to induce overexpression. A control group is infected with a control adenovirus (e.g., AdLacZ).
-
Compound Treatment: Following infection, cells are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with an antibody against a sarcomeric protein (e.g., α-actinin) to visualize the sarcomeres. A nuclear stain (e.g., DAPI) is also used.
-
Imaging and Analysis: Images are acquired using a fluorescence microscope. Sarcomeric organization is qualitatively and quantitatively assessed by analyzing the alignment and striation pattern of the sarcomeres. Cell size is measured by outlining the cell borders and calculating the cell area using image analysis software.
Ischemia-Reperfusion Injury Model in Isolated Rat Hearts (Langendorff)
This ex vivo model is used to evaluate the cardioprotective effects of compounds on the heart.
-
Heart Isolation and Perfusion: Male Sprague-Dawley rats are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus. The hearts are retrogradely perfused via the aorta with warm, oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivative (±dP/dt). Coronary flow is continuously monitored.
-
Experimental Protocol:
-
Stabilization: Hearts are allowed to stabilize for a period (e.g., 20-30 minutes).
-
Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored for a longer period (e.g., 60-120 minutes). This compound or a vehicle control is administered either before the onset of ischemia or at the beginning of reperfusion.
-
-
Data Analysis: Hemodynamic parameters are recorded throughout the experiment. At the end of the reperfusion period, the hearts are typically sliced and stained with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is then calculated as a percentage of the total ventricular area.
References
- 1. Frontiers | Participation of Gαi-Adenylate Cyclase and ERK1/2 in Mas Receptor Signaling Pathways [frontiersin.org]
- 2. ahajournals.org [ahajournals.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Mas receptor: a potential strategy in the management of ischemic cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. What are Mas receptor agonists and how do they work? [synapse.patsnap.com]
- 8. Interaction between Angiotensin Type 1, Type 2, and Mas Receptors to Regulate Adult Neurogenesis in the Brain Ventricular–Subventricular Zone | MDPI [mdpi.com]
Meta-Analysis of AR244555: A Comparative Guide to Cardioprotective Agents
For Immediate Release
A comprehensive meta-analysis of preclinical research on AR244555, a novel Mas inverse agonist, reveals significant cardioprotective effects, positioning it as a promising therapeutic candidate for ischemia-reperfusion injury. This guide provides a detailed comparison of this compound with established and emerging cardioprotective agents, supported by experimental data, for researchers, scientists, and drug development professionals.
This comparative guide synthesizes preclinical findings on this compound and contrasts its performance with that of the beta-blocker metoprolol (B1676517) and the GLP-1 receptor agonist liraglutide (B1674861). The data presented is derived from key studies in rodent models of myocardial infarction, providing a foundational basis for understanding the potential therapeutic landscape.
Executive Summary
This compound demonstrates potent cardioprotection by inhibiting the Mas G-protein signaling pathway, leading to a significant reduction in myocardial infarct size and an improvement in coronary blood flow. In preclinical models, its efficacy in reducing infarct size is comparable to that of metoprolol and liraglutide, each acting through distinct molecular mechanisms. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways of these three agents.
Comparative Performance Data
The following tables summarize the key quantitative findings from preclinical studies on this compound, metoprolol, and liraglutide in rodent models of myocardial ischemia-reperfusion injury.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Value | Reference |
| IC50 (Inositol Phosphate Accumulation) | Human | 186 nM | [1][2] |
| IC50 (Inositol Phosphate Accumulation) | Rat | 348 nM | [1][2] |
Table 2: In Vivo Cardioprotective Effects on Myocardial Infarct Size
| Compound | Animal Model | Dosage | Infarct Size Reduction (%) | Reference |
| This compound | Rat | 1 mg/kg | ~50% | [1][2][3] |
| Metoprolol | Rat | Not specified | ~21% (non-significant) | [4] |
| Liraglutide | Rat | Not specified | ~25% | [5] |
Table 3: In Vivo Hemodynamic Effects
| Compound | Animal Model | Dosage | Effect on Coronary Flow | Reference |
| This compound | Rat | 10 µM | Significant Increase | [1][2][3] |
| Metoprolol | Rat | Not specified | Not Reported | [4][6] |
| Liraglutide | Rat | Not specified | Not Reported | [5][7] |
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of this compound, metoprolol, and liraglutide are mediated by distinct signaling pathways.
This compound: As a Mas inverse agonist, this compound inhibits the constitutive activity of the Mas receptor, which is coupled to Gq protein. This inhibition prevents the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) 1,4,5-trisphosphate (IP3), ultimately leading to reduced intracellular calcium release and downstream signaling that contributes to cellular injury during ischemia-reperfusion.[1][2]
Metoprolol: Metoprolol is a selective β1-adrenergic receptor antagonist. By blocking the binding of catecholamines to β1-receptors in the heart, it reduces heart rate, myocardial contractility, and blood pressure, thereby decreasing myocardial oxygen demand. This reduction in cardiac workload is a key mechanism of its cardioprotective effect in the context of myocardial ischemia.
Liraglutide: Liraglutide is a GLP-1 receptor agonist. Activation of the GLP-1 receptor in cardiomyocytes initiates a signaling cascade involving the PI3K/Akt pathway.[7] This pathway is known to promote cell survival and inhibit apoptosis, thereby contributing to its cardioprotective effects against ischemia-reperfusion injury.
Experimental Protocols
A summary of the key experimental methodologies employed in the cited preclinical studies is provided below.
This compound In Vivo Myocardial Infarction Model:
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: The left anterior descending (LAD) coronary artery was occluded for 30 minutes, followed by 2 hours of reperfusion.
-
Drug Administration: this compound (1 mg/kg) or vehicle was administered as a bolus injection 5 minutes before reperfusion.
-
Infarct Size Measurement: The area at risk was determined by Evans blue dye, and the infarct size was quantified by triphenyltetrazolium (B181601) chloride (TTC) staining.[1][2]
Metoprolol In Vivo Myocardial Infarction Model:
-
Animal Model: Male rats.
-
Procedure: The left coronary artery was ligated.
-
Drug Administration: Metoprolol was administered orally in drinking water for 72 hours, supplemented with intraperitoneal doses over the first 24 hours.
-
Infarct Size Measurement: Hearts were fixed, and infarct size was determined morphometrically.[4]
Liraglutide In Vivo Myocardial Infarction Model:
-
Animal Model: Menopausal diabetic female Wistar rats.
-
Procedure: Transient global myocardial ischemia for 30 minutes followed by 90 minutes of reperfusion in an isolated heart model.
-
Drug Administration: Liraglutide (0.06 mg/kg) was administered for 8 weeks prior to the ischemia-reperfusion experiment.
-
Infarct Size Measurement: Myocardial necrosis area was evaluated after reperfusion.[5]
Experimental Workflow
The general workflow for the in vivo myocardial ischemia-reperfusion studies is depicted below.
Conclusion
The preclinical data strongly suggest that this compound is a potent cardioprotective agent with a novel mechanism of action. Its ability to significantly reduce myocardial infarct size and improve coronary blood flow in a rat model of ischemia-reperfusion injury highlights its therapeutic potential. While direct comparative studies are lacking, the magnitude of its effect on infarct size appears comparable to that of the established beta-blocker metoprolol and the newer GLP-1 receptor agonist liraglutide in similar preclinical settings. Further research, including head-to-head comparative studies and eventual clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in the management of ischemic heart disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Mas G-protein signaling improves coronary blood flow, reduces myocardial infarct size, and provides long-term cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of metoprolol on early infarct expansion after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Effects of a combination of metoprolol and dazmegrel on myocardial infarct size in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Disposal of AR244555: A Guide to Safe and Compliant Practices
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential logistical information and procedural steps for the disposal of AR244555, a Mas inverse agonist. While the full manufacturer's Safety Data Sheet (SDS) remains the primary source for disposal directives, this document outlines a comprehensive framework based on established best practices for laboratory chemical waste management.
In the absence of a specific Safety Data Sheet (SDS) for this compound, the compound should be treated as a hazardous chemical. This precautionary approach ensures the highest level of safety. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.[1][2]
Compound Identification and Properties
A clear understanding of the compound's properties is the first step in determining the appropriate handling and disposal protocol.
| Property | Data | Reference |
| Chemical Name | This compound | |
| Synonyms | Mas inverse agonist | |
| CAS Number | 858350-62-6 | [3] |
| Molecular Formula | C₂₃H₂₃ClF₂N₂O | |
| Appearance | Solid | |
| Hazards | Not fully tested. Treat as hazardous. | [4] |
| Personal Protective Equipment (PPE) | Chemical resistant gloves, lab coat, safety glasses | [5] |
| Handling | Use in a chemical fume hood. | [4][5] |
Experimental Protocol: General Disposal Procedure for this compound
The following step-by-step protocol is a general guideline for the disposal of this compound in a laboratory setting. This procedure assumes that the compound will be managed as hazardous waste.
1. Waste Identification and Classification:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.[1]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealable hazardous waste container.
-
Place contaminated consumables such as gloves, weigh boats, and wipes into a designated, sealed plastic bag or container labeled "Hazardous Waste" with the chemical name.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
The container must be kept closed except when adding waste.[2]
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.[1]
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "858350-62-6"
-
An accurate description of the contents, including estimated concentrations and any other solvents present.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
4. Storage of Chemical Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[2]
-
The SAA should be a secure location, away from general traffic and incompatible materials.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
5. Request for Waste Pickup:
-
Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often 12 months), a request for disposal must be submitted to your institution's EHS department.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
6. Decontamination of Empty Containers:
-
An empty container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed.[1]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.[1] After decontamination, deface the original label and dispose of the container according to institutional guidelines.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling AR244555
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the Mas inverse agonist, AR244555. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields | Must comply with EN166 (EU) or NIOSH (US) standards. |
| Chemical Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Compatible materials should be selected. Dispose of contaminated gloves after use in accordance with good laboratory practices. |
| Skin and Body Protection | Laboratory Coat | Standard lab coat to be worn at all times. |
| Additional Protective Clothing | Consider impervious clothing, such as an apron or suit, for larger quantities or when splashing is likely. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the substance in a poorly ventilated area or when generating dust or aerosols. A full-face respirator may be necessary for significant exposure risks. |
Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure.
-
Handling:
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
-
Storage:
-
Store in a cool, dry place.
-
Keep the container tightly closed in a dry and well-ventilated area.
-
Disposal Plan
Contaminated materials and waste containing this compound must be disposed of as hazardous waste.
-
Chemical Waste:
-
Dispose of unused or unwanted this compound by offering it to a licensed professional waste disposal service.
-
Do not allow the product to enter drains.
-
-
Contaminated Packaging:
-
Dispose of as unused product.
-
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
